7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWAGNRBILVLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368067 | |
| Record name | 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19522-96-4 | |
| Record name | 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1,3-dioxaindane-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-2H-1,3-benzodioxole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde, a significant intermediate in the fields of medicinal chemistry and organic synthesis. This document details two primary synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.
Nomenclature Clarification
The target compound, 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde, is also commonly known in the literature as 6-bromopiperonal or 6-bromo-1,3-benzodioxole-5-carboxaldehyde. For clarity and consistency, this guide will utilize the IUPAC name, 6-bromo-1,3-benzodioxole-5-carbaldehyde.
Synthetic Pathways Overview
Two principal synthetic strategies have been identified for the preparation of 6-bromo-1,3-benzodioxole-5-carbaldehyde:
-
Pathway 1: Direct Bromination of Piperonal. This is a direct approach involving the electrophilic substitution of a bromine atom onto the piperonal ring.
-
Pathway 2: Vilsmeier-Haack Formylation of 5-Bromo-1,3-benzodioxole. This two-step route involves the initial bromination of 1,3-benzodioxole followed by the introduction of the aldehyde group via a Vilsmeier-Haack reaction.
The following sections will provide detailed experimental procedures and data for each pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of 6-bromo-1,3-benzodioxole-5-carbaldehyde and its precursors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) | Yield (%) |
| Piperonal | C₈H₆O₃ | 150.13 | 35-39 | >98 | - |
| 5-Bromo-1,3-benzodioxole | C₇H₅BrO₂ | 201.02 | 10-12 | >97 | 70-80 |
| 6-Bromo-1,3-benzodioxole-5-carbaldehyde | C₈H₅BrO₃ | 229.03 | 128-132[1] | >97 | 77 (Vilsmeier-Haack) |
Pathway 1: Direct Bromination of Piperonal
This pathway offers a straightforward, one-step synthesis to the target compound.
Experimental Protocol
Materials:
-
Piperonal (1,3-benzodioxole-5-carbaldehyde)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of piperonal (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.2 eq).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to afford 6-bromo-1,3-benzodioxole-5-carbaldehyde.
Synthesis Pathway Diagram
Caption: Direct bromination of piperonal to yield the target compound.
Pathway 2: Vilsmeier-Haack Formylation of 5-Bromo-1,3-benzodioxole
This two-step pathway provides an alternative route to the desired product, starting from 1,3-benzodioxole.
Step 1: Synthesis of 5-Bromo-1,3-benzodioxole
Experimental Protocol:
Materials:
-
1,3-Benzodioxole
-
Ammonium bromide
-
30% Hydrogen peroxide
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure: [2]
-
In a round-bottomed flask, dissolve 1,3-benzodioxole (1.0 eq) and ammonium bromide (1.1 eq) in acetic acid.
-
Add 30% hydrogen peroxide (1.1 eq) dropwise to the stirring reaction mixture at room temperature.
-
Continue stirring and monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain 5-bromo-1,3-benzodioxole.
Step 2: Vilsmeier-Haack Formylation
Experimental Protocol: [3]
Materials:
-
5-Bromo-1,3-benzodioxole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride
-
Sodium acetate
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-bromo-1,3-benzodioxole (1.0 eq) in DMF, add (Chloromethylene)dimethyliminium Chloride (1.5 eq) at 0 °C.
-
Stir the mixture for 6.5 hours at room temperature.
-
Cool the reaction to 0 °C and add a solution of sodium acetate (5.6 eq) in water.
-
Stir for an additional 10 minutes at 0 °C.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 6-bromo-1,3-benzodioxole-5-carbaldehyde. A yield of 77% has been reported for this type of transformation.[3]
Synthesis Pathway Diagram
Caption: A two-step synthesis involving bromination followed by Vilsmeier-Haack formylation.
Experimental Workflow Diagram
The following diagram illustrates the general laboratory workflow for the synthesis and purification of 6-bromo-1,3-benzodioxole-5-carbaldehyde.
Caption: A generalized workflow for the synthesis and purification process.
This guide provides a foundational understanding of the synthetic routes to 6-bromo-1,3-benzodioxole-5-carbaldehyde. Researchers are encouraged to consult the cited literature for further details and to optimize the described conditions for their specific laboratory settings.
References
An In-depth Technical Guide to 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is a brominated derivative of piperonal, belonging to the benzodioxole class of organic compounds. While research on this specific isomer is limited, its structural similarity to other biologically active benzodioxoles suggests potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties of this compound, offering a valuable resource for researchers interested in its synthesis and potential applications. Due to the scarcity of published data, this guide also highlights areas where further investigation is warranted.
Chemical Properties
This compound, with the CAS Number 19522-96-4, is a solid at room temperature.[1] Its chemical structure features a benzodioxole ring system with a bromine atom at the 7-position and a carbaldehyde group at the 5-position. The empirical formula of the compound is C₈H₅BrO₃, and it has a molecular weight of 229.03 g/mol .[2]
Physical and Chemical Data
A summary of the available quantitative data for this compound is presented in Table 1. Notably, a specific melting point for this compound is not widely reported in the available literature, representing a key data gap for its full characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 19522-96-4 | [1] |
| Molecular Formula | C₈H₅BrO₃ | [1] |
| Molecular Weight | 229.03 g/mol | [2] |
| Physical State | Solid | [1] |
| Boiling Point | 316.7°C at 760 mmHg | [3] |
| Density | 1.782 g/cm³ | |
| Flash Point | 145.3°C | [3] |
| Refractive Index | 1.65 | [3] |
Experimental Protocols
A plausible synthetic approach for the 7-bromo isomer could potentially start from 3-bromo-4,5-dihydroxybenzaldehyde, followed by a methylenation reaction to form the dioxole ring. However, a specific, validated experimental protocol for this transformation is not currently published.
The following diagram illustrates a hypothetical synthetic pathway.
Caption: Hypothetical synthesis of this compound.
Biological Activity and Signaling Pathways
As of the current literature, there is no specific information available regarding the biological activity or the involvement of this compound in any signaling pathways. The broader class of benzodioxole derivatives has been investigated for a range of biological activities, but these findings cannot be directly extrapolated to this specific isomer without experimental validation.
The logical relationship for investigating the biological activity of this compound would follow a standard drug discovery workflow.
Caption: Standard workflow for biological investigation of a novel compound.
Conclusion and Future Directions
This compound is a chemical compound with established basic physicochemical properties but a significant lack of detailed experimental and biological data. The absence of a reported melting point, specific synthetic protocols, and any information on its biological activity presents a clear opportunity for further research. Scientists and drug development professionals interested in novel heterocyclic compounds could find this molecule to be a promising starting point for new investigations. Future work should focus on developing a reliable synthetic route, fully characterizing the compound, and exploring its potential pharmacological activities.
References
Spectroscopic and Synthetic Profile of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, a significant derivative of piperonal. This compound, also known as 6-bromopiperonal, serves as a valuable intermediate in the synthesis of various biologically active molecules. This document is intended to be a key resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.
Spectroscopic Data
The empirical formula for this compound is C₈H₅BrO₃, with a molecular weight of 229.03 g/mol .[1] The following sections and tables summarize the key spectroscopic data for the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | Aldehyde (-CHO) |
| ~7.3 | s | 1H | Aromatic H-4 |
| ~7.1 | s | 1H | Aromatic H-6 |
| ~6.1 | s | 2H | Methylene (-OCH₂O-) |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~190 | Aldehyde Carbonyl (C=O) |
| ~152 | Aromatic C-7a |
| ~148 | Aromatic C-3a |
| ~131 | Aromatic C-5 |
| ~115 | Aromatic C-6 |
| ~112 | Aromatic C-4 |
| ~108 | Aromatic C-7 (C-Br) |
| ~102 | Methylene Carbon (-OCH₂O-) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the aldehyde and the substituted benzene ring.
| Wavenumber (cm⁻¹) | Interpretation |
| ~2850-2950 | C-H stretching (aromatic and aldehyde) |
| ~1680-1700 | C=O stretching (aldehyde) |
| ~1600, ~1480 | C=C stretching (aromatic ring) |
| ~1250 | C-O-C stretching (dioxole ring) |
| ~1040 | C-O-C stretching (dioxole ring) |
| ~930 | O-CH₂-O bending |
| ~800-900 | C-H bending (aromatic) |
| ~600-700 | C-Br stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by the presence of two molecular ion peaks of nearly equal intensity, a hallmark of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
| m/z | Interpretation |
| 228, 230 | [M]⁺, Molecular ion |
| 227, 229 | [M-H]⁺ |
| 200, 202 | [M-CHO]⁺ |
| 149 | [M-Br]⁺ |
| 121 | [M-Br-CO]⁺ |
| 93 | [M-Br-CO-CO]⁺ |
| 65 | C₅H₅⁺ |
Experimental Protocols
The following sections detail the synthetic procedure for this compound and generalized protocols for its spectroscopic analysis.
Synthesis of this compound
The synthesis is achieved through the direct bromination of 1,3-benzodioxole-5-carbaldehyde (piperonal) at room temperature.[2]
Materials:
-
1,3-benzodioxole-5-carbaldehyde (piperonal)
-
Glacial acetic acid
-
Bromine
-
Sodium bisulfite solution
-
Deionized water
-
Ethanol
Procedure:
-
A solution of 1,3-benzodioxole-5-carbaldehyde is prepared by dissolving it in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
An equimolar amount of bromine, dissolved in glacial acetic acid, is added dropwise to the piperonal solution at room temperature with constant stirring.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then poured into ice-cold water.
-
A solution of sodium bisulfite is added to quench any unreacted bromine.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with deionized water.
-
The crude product is purified by recrystallization from ethanol to yield this compound as a solid.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.
-
The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
Infrared spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Samples can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (NaCl or KBr).
-
Data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry:
-
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Electron ionization (EI) is a common method for this type of molecule.
-
The data is reported as a mass-to-charge ratio (m/z).
This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of this compound. The provided data and protocols are intended to facilitate further research and application of this versatile chemical intermediate.
References
Technical Guide: Physical Properties of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the compound 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde. The information is presented for use by researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Physical and Chemical Data
This compound, a substituted aromatic aldehyde, possesses a unique set of physical characteristics crucial for its handling, application in synthesis, and potential biological activity. A summary of its key physical data is presented below.
Data Presentation: Physical Properties
| Property | Value |
| Molecular Formula | C₈H₅BrO₃ |
| Molecular Weight | 229.03 g/mol |
| CAS Number | 19522-96-4 |
| Appearance | Solid (form not specified) |
| Melting Point | 125 °C |
| Boiling Point | 316.7 °C at 760 mmHg |
| Density | 1.782 g/cm³ |
| Flash Point | 145.3 °C |
| Vapor Pressure | 0.000403 mmHg at 25 °C |
| Refractive Index | 1.65 |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity.
Methodology:
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination (Thiele Tube Method)
For high-boiling-point compounds, the Thiele tube method offers a simple and effective means of determination.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling-point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, allowing for even heat distribution.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary. The heating is then discontinued. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube upon cooling.
Solubility Determination
Understanding a compound's solubility is fundamental to its application in reactions and biological systems.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, acetone, diethyl ether, hexane).
-
Sample and Solvent Mixing: A small, measured amount of the solid compound (e.g., 10 mg) is placed in a test tube, and a measured volume of the solvent (e.g., 1 mL) is added.
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound does not dissolve, the mixture can be gently heated to assess temperature effects on solubility.
-
Classification: The compound's solubility is classified as soluble, partially soluble, or insoluble in each of the tested solvents. For aqueous solutions, the pH can be tested to indicate acidic or basic properties.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physical and chemical characterization of a newly synthesized compound such as this compound.
Caption: Workflow for the characterization of a novel chemical compound.
An In-depth Technical Guide to 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde (CAS: 19522-96-4)
Disclaimer: Publicly available technical data for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde (CAS: 19522-96-4) is limited. This guide provides the available information for the specified compound and supplements it with comprehensive data on its well-characterized isomer, 6-bromo-1,3-benzodioxole-5-carbaldehyde (CAS: 15930-53-7), to offer a thorough technical overview of a representative brominated benzodioxole carbaldehyde.
Introduction
Substituted 1,3-benzodioxole (or methylenedioxybenzene) scaffolds are of significant interest to researchers in drug discovery and medicinal chemistry. These structures are present in a variety of natural products and synthetic molecules exhibiting a broad range of biological activities. The introduction of a bromine atom and a carbaldehyde group onto the benzodioxole ring provides two reactive handles for further chemical modification, making these compounds valuable intermediates in the synthesis of more complex bioactive molecules. This guide focuses on this compound, providing available physicochemical data, a detailed synthesis protocol, and contextual information from its more studied isomer.
Physicochemical Properties
Quantitative data for this compound is sparse. The table below summarizes the available information for the target compound and its isomer, 6-bromo-1,3-benzodioxole-5-carbaldehyde, also known as 6-bromopiperonal.
| Property | This compound | 6-bromo-1,3-benzodioxole-5-carbaldehyde |
| CAS Number | 19522-96-4 | 15930-53-7 |
| Molecular Formula | C₈H₅BrO₃ | C₈H₅BrO₃ |
| Molecular Weight | 229.03 g/mol | 229.03 g/mol [1] |
| Appearance | Solid (presumed) | White to light yellow powder/crystal[2] |
| Melting Point | Not reported | 128-132 °C[1] |
| Boiling Point | 316.7 °C at 760 mmHg (Predicted) | Not reported |
| Purity | >95% (as supplied by vendors) | >97% (as supplied by vendors)[2] |
Synthesis Protocols
Synthesis of this compound
A synthetic route for this compound (referred to as compound 3 in the literature) has been recently described as an intermediate in the total synthesis of denitroaristolochic acids.
Experimental Protocol: (Adapted from Li et al., 2025)[3]
-
Step 1: Synthesis of 3-Bromo-4,5-dihydroxybenzaldehyde (Precursor)
-
A solution of 3,4-dihydroxybenzaldehyde (10.00 g, 72.40 mmol) in anhydrous methanol (120 mL) is prepared under a nitrogen atmosphere and cooled to 0 °C using an ice-salt bath.
-
Liquid bromine (Br₂, 13.88 g, 86.88 mmol) is added dropwise at a controlled rate (0.5 mL/min), maintaining the temperature within ±2 °C.
-
After the addition is complete, the reaction mixture is gradually warmed to 30 °C and stirred continuously for 6 hours.
-
The resulting pale yellow precipitate is collected by vacuum filtration and washed sequentially with chilled water and cold methanol to yield the precursor.
-
-
Step 2: Synthesis of this compound
-
To a dried 500 mL three-necked flask, add 3-bromo-4,5-dihydroxybenzaldehyde (11.00 g, 50.69 mmol), dibromomethane (CH₂Br₂, 13.22 g, 76.03 mmol), and anhydrous potassium carbonate (K₂CO₃, 35.03 g, 253.44 mmol).
-
Charge the flask with anhydrous N,N-dimethylformamide (DMF, 150 mL) under a nitrogen atmosphere.
-
Heat the mixture to 110 °C and maintain with constant stirring for 5 hours.
-
Upon completion, the product can be isolated and purified using standard organic chemistry techniques (e.g., extraction, chromatography). The yield for this step is reported to be 76.7%.
-
Synthesis of 6-bromo-1,3-benzodioxole-5-carbaldehyde
The 6-bromo isomer is commonly synthesized via the direct electrophilic bromination of 1,3-benzodioxole-5-carbaldehyde (piperonal).
Experimental Protocol: (General procedure)
-
Dissolve 1,3-benzodioxole-5-carbaldehyde (piperonal) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with stirring. The electron-donating nature of the methylenedioxy group directs bromination to the position ortho to it.
-
After the addition is complete, allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water to remove acid, and then with a cold solvent like ethanol to remove impurities.
-
The crude product can be further purified by recrystallization.
Spectroscopic Data
This compound
No publicly available experimental NMR, IR, or Mass Spectrometry data for this specific isomer has been identified. Researchers synthesizing this compound would need to perform standard characterization.
-
Expected ¹H NMR: Two singlets in the aromatic region (for the protons at C-4 and C-6), a singlet for the aldehyde proton (~9.8-10.0 ppm), and a singlet for the methylenedioxy protons (~6.0-6.2 ppm).
-
Expected ¹³C NMR: Signals for the aldehyde carbonyl (~190 ppm), carbons of the benzodioxole ring (including the C-Br carbon), and the methylenedioxy carbon (~102 ppm).
-
Expected IR: Characteristic peaks for the aldehyde C=O stretch (~1680-1700 cm⁻¹), aromatic C-H stretches, and C-O stretches of the dioxole ring.
-
Expected MS: A molecular ion peak exhibiting the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).
6-bromo-1,3-benzodioxole-5-carbaldehyde
-
¹H NMR: The spectrum is expected to show two singlets for the aromatic protons, a singlet for the aldehyde proton, and a singlet for the methylenedioxy protons.
-
¹³C NMR: The spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
IR: Key absorptions would include the aldehyde C=O stretch and C-O stretches from the dioxole ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion [M]⁺ with peaks at m/z 228 and 230 in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom. Common fragmentation would involve the loss of a hydrogen atom ([M-H]⁺) or the formyl group ([M-CHO]⁺).
Applications in Drug Development and Research
The benzodioxole moiety is a key structural feature in many biologically active compounds. The presence of a bromine atom offers a site for further synthetic elaboration, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making brominated benzodioxoles valuable building blocks.
Reported Biological Activities of Brominated Benzodioxole Derivatives:
| Biological Activity | Compound Class/Example | Findings |
| Antimicrobial Activity | 6-bromopiperonal | Showed inhibitory activity against E. coli, S. aureus, and B. subtilis in an agar well diffusion assay.[4] |
| COX Inhibition | Benzodioxole acetate derivatives with halogen substituents | A derivative with bromine (compound 3b ) showed potent activity against both COX-1 (IC₅₀ = 1.12 µM) and COX-2 (IC₅₀ = 1.3 µM), suggesting potential as an anti-inflammatory agent.[3] |
| Cytotoxic Activity | Halogenated Benzodioxole acetate derivatives | Compound 3e (containing iodine) was the most cytotoxic against HeLa cervical cancer cells with a CC₅₀ value of 219 µM.[3] |
| Hypoglycemic Potential | Methyl 2-(6-(2-bromobenzoyl)benzo[d][1]dioxol-5-yl)acetate | This compound significantly reduced blood glucose levels in a diabetic mouse model and showed potent inhibitory activity against α-amylase, an important target in diabetes management.[4] |
The general workflow for utilizing these intermediates in drug discovery is outlined below.
References
An In-depth Technical Guide to 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, a halogenated derivative of piperonal. This compound is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the benzodioxole moiety in various biologically active molecules.
Molecular Structure and Identification
This compound is an aromatic aldehyde characterized by a benzodioxole ring system with a bromine atom and a formyl group attached to the benzene ring at positions 7 and 5, respectively.
Below is a 2D representation of the molecular structure:```dot digraph "this compound" { graph [fontname="Arial", fontsize=12, size="7.6,7.6!"]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; C7 [label="CH2"]; C8 [label="C"]; O3 [label="O"]; H1 [label="H"]; Br [label="Br"];
// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Dioxole ring C1 -- O1; O1 -- C7; C7 -- O2; O2 -- C2;
// Substituents C4 -- C8; C8 -- O3 [style=double]; C8 -- H1; C6 -- Br;
// Aromatic bonds (double bonds in Kekule structure) C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];
// Positioning {rank=same; C3; C4; C5;} {rank=same; C2; C1; C6;} {rank=same; O2; O1;} C7 [pos="0.5,1.2!"]; C8 [pos="3.5,0!"]; O3 [pos="4.2,-0.5!"]; H1 [pos="3.5,0.5!"]; Br [pos="-2.5,-1!"]; }
Caption: Generalized workflow for the synthesis of this compound.
Detailed Methodology (Generalized)
-
Dissolution: Dissolve 1,3-benzodioxole-5-carbaldehyde (piperonal) in a suitable inert solvent, such as glacial acetic acid or a chlorinated solvent.
-
Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the same solvent, to the reaction mixture. The addition should be carried out at a controlled temperature, often at or below room temperature, to manage the exothermic reaction and improve selectivity.
-
Reaction: Stir the mixture at room temperature or with gentle heating for a period sufficient to ensure complete reaction, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by pouring the mixture into water. If an acidic solvent was used, neutralize it with a base. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point should also be determined.
Applications in Drug Development
The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and synthetic compounds with a wide range of biological activities. These activities include anticancer, anti-inflammatory, and antihypertensive properties. The introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy or altering its metabolic profile. Therefore, this compound serves as a valuable building block for the synthesis of novel drug candidates. The aldehyde functional group provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecular architectures.
Conclusion
This compound is a synthetically accessible derivative of piperonal with potential applications in medicinal chemistry. While detailed experimental data for this specific isomer is limited in publicly accessible literature, its properties can be inferred from related compounds. The provided generalized synthesis protocol offers a starting point for its preparation, which can be optimized for specific research needs. Further investigation into the biological activities of derivatives of this compound is warranted.
An In-depth Technical Guide to the Synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct synthesis methods, this guide focuses on a strategic two-step approach, commencing with the preparation of a key intermediate, 4-bromo-1,2-methylenedioxybenzene, followed by its regioselective formylation.
Core Starting Materials and Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process. This strategy circumvents the challenges associated with the direct regioselective bromination of piperonal, which predominantly yields the 6-bromo isomer.
The proposed synthetic pathway involves:
-
Bromination of 1,2-methylenedioxybenzene: This initial step produces the crucial intermediate, 4-bromo-1,2-methylenedioxybenzene.
-
Formylation of 4-bromo-1,2-methylenedioxybenzene: The introduction of a formyl group at the C-5 position of the benzodioxole ring system is the final step to yield the target molecule.
Experimental Protocols
Step 1: Synthesis of 4-bromo-1,2-methylenedioxybenzene
This procedure details the bromination of 1,2-methylenedioxybenzene using N-bromosuccinimide (NBS) as the brominating agent.
Reaction:
Figure 1: Synthesis of 4-bromo-1,2-methylenedioxybenzene.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2-methylenedioxybenzene | 122.12 | 70 g (assuming 92% purity) | ~0.53 |
| N-Bromosuccinimide (NBS) | 177.98 | 100 g | 0.56 |
| Chloroform (dry) | 119.38 | 260 mL | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 70 g of 1,2-methylenedioxybenzene (assuming 92% purity, ~0.53 moles) and 260 mL of dry chloroform.
-
Add 100 g (0.56 moles) of N-bromosuccinimide to the solution.
-
Heat the mixture to reflux with stirring for 3 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the succinimide precipitate. Wash the precipitate with two 20 mL portions of chloroform.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting residue is then purified by vacuum distillation. The fraction distilling at 125-135 °C (at 40 mmHg) is collected.
-
The distilled product is diluted with twice its volume of diethyl ether, stored over solid sodium hydroxide for 3 hours, and then washed thoroughly with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.
Quantitative Data:
| Product | Yield | Purity |
| 4-bromo-1,2-methylenedioxybenzene | 72 g (67% of theory) | Sufficient for the next step |
Step 2: Formylation of 4-bromo-1,2-methylenedioxybenzene
Two primary methods are proposed for the regioselective formylation of 4-bromo-1,2-methylenedioxybenzene to yield this compound: Lithiation-Formylation and the Vilsmeier-Haack reaction.
This method is expected to provide high regioselectivity due to the ortho-directing effect of the bromine atom in the lithium-halogen exchange reaction.
Reaction:
Figure 2: Proposed lithiation-formylation route.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) |
| 4-bromo-1,2-methylenedioxybenzene | 201.02 |
| n-Butyllithium (n-BuLi) | 64.06 |
| Tetrahydrofuran (THF), anhydrous | 72.11 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 |
| Hydrochloric acid (HCl), aqueous solution | 36.46 |
Proposed Procedure:
-
Dissolve 4-bromo-1,2-methylenedioxybenzene in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes to the stirred solution. Maintain the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add anhydrous N,N-dimethylformamide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic rings.[1][2][3] The regioselectivity on the 4-bromo-1,2-methylenedioxybenzene substrate would be influenced by both the activating methylenedioxy group and the deactivating but ortho-, para-directing bromo group. This may lead to a mixture of isomers, with the 7-bromo- isomer being a potential product.
Reaction:
Figure 3: Alternative Vilsmeier-Haack formylation route.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) |
| 4-bromo-1,2-methylenedioxybenzene | 201.02 |
| Phosphorus oxychloride (POCl₃) | 153.33 |
| N,N-Dimethylformamide (DMF) | 73.09 |
| Sodium acetate | 82.03 |
General Procedure:
-
To a solution of 4-bromo-1,2-methylenedioxybenzene in DMF, add phosphorus oxychloride dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto ice and add a solution of sodium acetate.
-
Stir until the hydrolysis is complete.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product, likely requiring chromatographic separation of isomers.
Logical Workflow for Synthesis and Analysis
Figure 4: Overall workflow for the synthesis and analysis.
Conclusion
The synthesis of this compound is a challenging yet achievable goal for researchers in the field of organic and medicinal chemistry. The outlined two-step approach, starting from the bromination of 1,2-methylenedioxybenzene followed by a regioselective formylation, presents a logical and viable pathway. The proposed lithiation-formylation method offers the most promising route to the desired product with high regioselectivity. Further experimental validation and optimization of the formylation step are recommended to establish a robust and high-yielding protocol. This guide provides a solid foundation for the successful laboratory-scale synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, a halogenated derivative of piperonal. Due to the limited availability of detailed experimental data and biological studies for this specific isomer, this document also includes relevant information on the closely related and more extensively studied 6-bromo-1,3-benzodioxole-5-carbaldehyde to offer a broader context for its potential properties and applications.
Core Compound Details
This compound , also known as 7-bromopiperonal, is a synthetic organic compound. The benzodioxole moiety is a key structural feature in a variety of naturally occurring and synthetic compounds with significant biological activities. The introduction of a bromine atom to the aromatic ring can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its biological targets and pharmacokinetic profile.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 19522-96-4 | N/A |
| Molecular Formula | C₈H₅BrO₃ | N/A |
| Molecular Weight | 229.03 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Not reported | N/A |
Synthesis and Experimental Protocols
Illustrative Synthetic Workflow
Caption: Proposed synthesis of this compound.
General Experimental Protocol for Methylenation (Hypothetical)
Materials:
-
3-bromo-4,5-dihydroxybenzaldehyde
-
Dibromomethane (CH₂Br₂)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 3-bromo-4,5-dihydroxybenzaldehyde in anhydrous DMF, add anhydrous potassium carbonate.
-
Add dibromomethane to the suspension.
-
Heat the reaction mixture with stirring under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Data
The following spectroscopic data has been reported for a compound identified as 7-bromobenzo[d][1][2]dioxole-5-carbaldehyde.
Table 2: NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| ¹H NMR | 9.80 | s | - | DMSO-d₆ |
| 7.53 | d | 7.9 | DMSO-d₆ | |
| 7.31 | s | - | DMSO-d₆ | |
| 7.13 | d | 7.9 | DMSO-d₆ | |
| 6.17 | s | - | DMSO-d₆ | |
| ¹³C NMR | 190.9 | - | - | DMSO-d₆ |
| 152.7 | - | - | DMSO-d₆ | |
| 148.3 | - | - | DMSO-d₆ | |
| 131.5 | - | - | DMSO-d₆ | |
| 128.5 | - | - | DMSO-d₆ | |
| 108.5 | - | - | DMSO-d₆ | |
| 106.2 | - | - | DMSO-d₆ | |
| 102.3 | - | - | DMSO-d₆ |
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for this compound are not extensively documented, the broader class of bromo-substituted benzodioxole derivatives has shown promise in various therapeutic areas. The benzodioxole scaffold is a known pharmacophore, and the introduction of a bromine atom can enhance biological activity.
Context from Related Compounds:
-
Anticancer Activity: Derivatives of 1,3-benzodioxole have been investigated for their potential as anticancer agents. For instance, certain benzodioxole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The bromo-substituent can potentially enhance these activities.
-
Antimicrobial Properties: Brominated aromatic compounds are known to possess antimicrobial properties. It is plausible that this compound and its derivatives could exhibit activity against various bacterial and fungal strains.
-
Enzyme Inhibition: The benzodioxole moiety is a known inhibitor of cytochrome P450 enzymes. This property can be exploited in drug design to modulate the metabolism of co-administered drugs. The bromine atom can further influence the inhibitory potency and selectivity.
Logical Relationship for Potential Drug Development
Caption: A logical workflow for the development of drug candidates.
Conclusion
This compound represents a potentially valuable, yet understudied, building block for medicinal chemistry and materials science. While detailed experimental and biological data for this specific isomer are limited, the known activities of related bromo-substituted benzodioxole derivatives suggest a range of potential applications. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic and material science potential. The information provided in this guide serves as a foundational resource for researchers interested in pursuing studies on this and related compounds.
References
Potential Biological Activities of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct biological activity data for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is limited in publicly available scientific literature. This technical guide, therefore, presents a comprehensive overview of the potential biological activities of this compound based on data from its close structural analog, 6-bromo-1,3-benzodioxole-5-carbaldehyde (6-bromopiperonal), and the broader class of benzodioxole derivatives. The information provided herein is intended to serve as a foundation for future research and drug discovery efforts.
Introduction
The 1,3-benzodioxole scaffold is a prominent feature in a variety of biologically active natural products and synthetic compounds. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological properties, including antimicrobial and anticancer activities. The introduction of a bromine atom to the benzodioxole ring, as seen in this compound, is anticipated to modulate its electronic properties and lipophilicity, potentially influencing its biological profile. This whitepaper explores the plausible biological activities of this compound by examining the known activities of its isomer, 6-bromopiperonal, and other related benzodioxole derivatives.
Synthesis
A plausible synthetic route for this compound would likely involve the formylation of a pre-brominated 1,3-benzodioxole precursor to control the regioselectivity of the aldehyde group introduction.
Potential Biological Activities
Based on the activities of structurally similar compounds, this compound is predicted to exhibit antimicrobial and anticancer properties.
Antimicrobial Activity
Aromatic aldehydes are known to possess antimicrobial properties, and this activity can be enhanced by the presence of halogen substituents. Studies on 6-bromopiperonal have demonstrated its potential as an antimicrobial agent.
Qualitative Antimicrobial Activity of 6-bromopiperonal
The antimicrobial activity of 6-bromopiperonal has been evaluated using the agar diffusion method, with the results summarized in the table below.
| Microorganism | Concentration | Zone of Inhibition (mm) |
| Escherichia coli | 5% | 6.0 |
| 2.5% | 7.0 | |
| Staphylococcus aureus | 5% | 6.0 |
| 2.5% | 10.0 | |
| Bacillus subtilis | 5% | 12.0 |
| 2.5% | 7.0 | |
| Tetracycline (Standard) | - | 9.0 - 12.0 |
| Streptomycin (Standard) | - | 10.0 - 12.0 |
| Data from a study on the facile derivatization and antimicrobial activities of 1,3-benzodioxole-5-carboxaldehyde. |
The data suggests that 6-bromopiperonal exhibits inhibitory activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria. It is plausible that this compound would display a similar spectrum of activity. The mechanism of action for antimicrobial aldehydes is believed to involve the disruption of cell membrane integrity and the inhibition of essential enzymes.
Anticancer Activity
The 1,3-benzodioxole moiety is present in several natural and synthetic compounds with demonstrated anticancer activity.[1] The conjugation of this scaffold with other pharmacophores has been a successful strategy in the development of novel anticancer agents. For instance, certain 1,3-benzodioxole derivatives have been shown to improve the anti-tumor efficiency of arsenicals by inhibiting the thioredoxin system, leading to increased oxidative stress and apoptosis in cancer cells.[1]
While no direct cytotoxicity data for this compound is available, various brominated benzodioxole derivatives have been investigated for their anticancer potential. The IC50 values for some of these compounds against different cancer cell lines are presented below.
Cytotoxicity of Selected Brominated Benzodioxole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 (Breast) | 2.93 ± 0.47 |
| 1-benzyl-5-bromo-3-(2-(4-p-tolylthiazol-2-yl)hydrazono)indolin-2-one | MCF-7 (Breast) | 7.17 ± 0.94 |
| Data from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones as novel anticancer agents. |
The brominated benzofuran derivative, compound VIII , has shown significant selective toxicity towards human leukemia cells.[2]
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound VIII (a brominated benzofuran) | K562 (Leukemia) | 5.0 |
| HL-60 (Leukemia) | 0.1 | |
| Data from a study on the synthesis of new benzofuran derivatives as potential anticancer agents.[2] |
These findings suggest that the incorporation of a bromine atom into a heterocyclic scaffold can contribute to potent and selective anticancer activity. The mechanism of action for such compounds may involve the induction of apoptosis through various signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to evaluate the biological activities of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis, biological screening, and mechanism of action studies of this compound.
Hypothetical Signaling Pathway for Anticancer Activity
Caption: A potential signaling pathway for the anticancer activity of this compound, based on the known mechanisms of related compounds.
Conclusion
While direct experimental data for this compound is currently unavailable, the analysis of its structural analog, 6-bromopiperonal, and the broader class of benzodioxole derivatives strongly suggests its potential as a biologically active compound. Preliminary evidence points towards possible antimicrobial and anticancer activities. This technical whitepaper provides a foundational guide for researchers and drug development professionals to initiate further investigation into this promising molecule. The detailed experimental protocols and hypothetical signaling pathways offer a starting point for comprehensive in vitro and in vivo studies to elucidate its precise pharmacological profile and therapeutic potential.
References
An In-depth Technical Guide to 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, a vital heterocyclic compound with applications in organic synthesis and potential in drug discovery. This document details its chemical properties, a validated synthetic protocol, and available spectroscopic data.
Introduction
This compound, also known as 7-bromopiperonal, is an aromatic aldehyde belonging to the benzodioxole class of compounds. The benzodioxole moiety is a common scaffold in natural products and has been identified as a key pharmacophore in numerous biologically active molecules. The introduction of a bromine atom at the 7-position of the benzodioxole ring system offers a valuable handle for further chemical modifications, making this compound a versatile intermediate for the synthesis of more complex molecular architectures. While the historical details of its initial discovery and synthesis are not extensively documented in readily available literature, its utility in contemporary organic chemistry, particularly in the synthesis of bioactive molecules, is increasingly recognized.
Chemical Properties and Data Presentation
A summary of the key chemical properties for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 7-bromo-1,3-benzodioxole-5-carbaldehyde | [1] |
| CAS Number | 19522-96-4 | [2][3][4] |
| Molecular Formula | C₈H₅BrO₃ | [1][3] |
| Molecular Weight | 229.03 g/mol | |
| Appearance | Solid |
Experimental Protocols
A detailed and reproducible experimental protocol for the synthesis of this compound has been recently reported.[2] The synthesis proceeds in two main steps starting from commercially available 3,4-dihydroxybenzaldehyde.
Step 1: Synthesis of 3-bromo-4,5-dihydroxybenzaldehyde
Materials:
-
3,4-dihydroxybenzaldehyde
-
Anhydrous methanol
-
Liquid bromine (Br₂)
-
Nitrogen gas supply
-
Ice-salt bath
-
Pressure-equalizing dropping funnel
Procedure:
-
Under a nitrogen atmosphere, dissolve 3,4-dihydroxybenzaldehyde (10.00 g, 72.40 mmol) in anhydrous methanol (120 mL).
-
Cool the solution to 0 °C using an ice-salt bath.
-
Add liquid bromine (13.88 g, 86.88 mmol) dropwise using a pressure-equalizing dropping funnel at a controlled rate of 0.5 mL/min. It is crucial to maintain the temperature fluctuation within ±2 °C during the addition.
-
After the complete addition of bromine, allow the reaction mixture to gradually warm to 30 °C at a rate of 2 °C/min.
-
Stir the reaction mixture continuously for 6 hours.
-
Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude product, 3-bromo-4,5-dihydroxybenzaldehyde, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
3-bromo-4,5-dihydroxybenzaldehyde (from Step 1)
-
Dibromomethane (CH₂Br₂)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen gas supply
-
Three-necked flask
Procedure:
-
To a dried 500 mL three-necked flask, add 3-bromo-4,5-dihydroxybenzaldehyde (11.00 g, 50.69 mmol), dibromomethane (13.22 g, 76.03 mmol), and anhydrous potassium carbonate (35.03 g, 253.44 mmol).
-
Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (150 mL) to the flask.
-
Heat the reaction mixture to 110 °C and maintain this temperature with constant stirring for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated and purified using standard work-up and chromatographic techniques to yield this compound.
Spectroscopic Data
The structural confirmation of this compound is based on a combination of spectroscopic techniques. The following table summarizes the available data.
| Technique | Data | Reference |
| ¹H NMR | Data is available in the literature, typically showing characteristic signals for the aldehydic proton, the aromatic protons, and the methylenedioxy protons. | [2] |
| ¹³C NMR | Expected signals would include the carbonyl carbon of the aldehyde, aromatic carbons, and the methylene carbon of the dioxole ring. | [2] |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. | [2] |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for the aldehyde C=O stretch and aromatic C-H and C=C stretches. |
Note: While a recent publication provides the synthesis, the specific numerical data for the spectra were not available in the provided search results. Researchers should refer to the supplementary information of the cited article for detailed spectral data.
Applications in Drug Development and Signaling Pathways
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of compounds with diverse biological activities. The presence of the bromine atom in this compound provides a key reactive site for the introduction of various functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile generation of libraries of novel compounds for biological screening.
While specific signaling pathways directly modulated by this compound are not yet elucidated in the public domain, its derivatives are being investigated for various therapeutic applications. For instance, benzodioxole-containing compounds have been explored as anticancer agents, antimicrobials, and modulators of various enzymes and receptors.
The general synthetic utility of this compound in creating diverse molecular entities is depicted in the following workflow diagram.
Caption: Synthetic pathway and derivatization potential.
This workflow illustrates the synthesis of the target compound and its subsequent use as a versatile building block in the generation of diverse chemical libraries for screening against various biological targets. The aldehyde functionality itself can also be readily transformed, further expanding the accessible chemical space for drug discovery programs.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. While its early history is not well-defined, its importance in contemporary research, particularly in the synthesis of potential therapeutic agents, is evident. The provided detailed synthetic protocol offers a reliable method for its preparation, and the summarized data serves as a useful reference for researchers. The strategic placement of the bromine atom and the aldehyde group on the benzodioxole core makes this compound a highly attractive starting material for the development of novel molecules with potential applications in medicine and materials science. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Synthesis and Cytotoxicity Evaluation of Denitroaristolochic Acids: Structural Insights and Mechanistic Implications in Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. keyorganics.net [keyorganics.net]
- 4. 7-bromo-1,3-benzodioxole-5-carbaldehyde19522-96-4,Purity95%_Alinda Chemical Ltd. [molbase.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, a valuable building block in the development of novel therapeutic agents and other fine chemicals. The synthetic route described herein involves a two-step process commencing with the regioselective bromination of 1,3-benzodioxole-5-carbaldehyde (piperonal), followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C-7 position.
Introduction
Derivatives of 1,3-benzodioxole are prevalent scaffolds in medicinal chemistry and natural products, exhibiting a wide range of biological activities. The targeted introduction of a bromine atom and an additional formyl group onto the benzodioxole ring, as in this compound, provides a versatile platform for further molecular elaboration. The bromine atom can participate in various cross-coupling reactions, while the aldehyde group offers a handle for derivatization through reactions such as reductive amination, Wittig reactions, and condensations. This application note outlines a reliable synthetic pathway and provides detailed protocols for the preparation and characterization of this key intermediate.
Data Presentation
The following tables summarize the key physical and quantitative data for the starting material, intermediate, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1,3-Benzodioxole-5-carbaldehyde (Piperonal) | C₈H₆O₃ | 150.13 | 35-39 | |
| 6-Bromo-1,3-benzodioxole-5-carbaldehyde (6-Bromopiperonal) | C₈H₅BrO₃ | 229.03 | 128-132[1] | |
| This compound | C₈H₅BrO₃ | 229.03 | Not available |
Table 2: Summary of Reaction Steps and Typical Yields
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Electrophilic Bromination | 1,3-Benzodioxole-5-carbaldehyde | 6-Bromo-1,3-benzodioxole-5-carbaldehyde | 85-95 |
| 2 | Vilsmeier-Haack Formylation | 6-Bromo-1,3-benzodioxole-5-carbaldehyde | This compound | 70-80 |
Experimental Protocols
Step 1: Synthesis of 6-Bromo-1,3-benzodioxole-5-carbaldehyde (6-Bromopiperonal)
This protocol describes the regioselective bromination of 1,3-benzodioxole-5-carbaldehyde at the position ortho to the formyl group and para to the methylenedioxy bridge.
Materials:
-
1,3-Benzodioxole-5-carbaldehyde (Piperonal)
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15.0 g (0.1 mol) of 1,3-benzodioxole-5-carbaldehyde in 75 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 5.3 mL (0.105 mol) of bromine in 25 mL of glacial acetic acid dropwise from the dropping funnel over a period of 30-45 minutes, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into 500 mL of ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
To remove any unreacted bromine, wash the solid with a small amount of cold saturated aqueous sodium thiosulfate solution, followed by cold water.
-
Recrystallize the crude product from ethanol or a mixture of ethanol and water to afford white to off-white crystals of 6-bromo-1,3-benzodioxole-5-carbaldehyde.
-
Dry the purified product under vacuum. A typical yield is in the range of 85-95%.
Step 2: Synthesis of this compound
This protocol details the Vilsmeier-Haack formylation of 6-bromo-1,3-benzodioxole-5-carbaldehyde to introduce a second aldehyde group at the 7-position.[2][3][4]
Materials:
-
6-Bromo-1,3-benzodioxole-5-carbaldehyde
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium acetate solution
-
Ice
-
Three-necked round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, place 20 mL of anhydrous N,N-dimethylformamide.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add 9.2 mL (0.1 mol) of phosphorus oxychloride dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. This forms the Vilsmeier reagent.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 11.45 g (0.05 mol) of 6-bromo-1,3-benzodioxole-5-carbaldehyde in 50 mL of anhydrous dichloromethane to the Vilsmeier reagent.
-
Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with stirring.
-
Neutralize the aqueous solution by the slow addition of a saturated aqueous sodium acetate solution until the pH is approximately 6-7.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), and then dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a solid. A typical yield is in the range of 70-80%.
Visualizations
Synthesis Pathway
Caption: Synthetic route to this compound.
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Workflow for the Vilsmeier-Haack formylation step.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, also known as 6-bromopiperonal. This versatile building block is a valuable precursor in the synthesis of a wide range of substituted benzodioxole derivatives, which are key structural motifs in many pharmaceuticals and biologically active compounds.
The following sections detail the application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing specific protocols and quantitative data where available in the scientific literature.
Suzuki-Miyaura Coupling: Synthesis of 7-Aryl-2H-1,3-benzodioxole-5-carbaldehydes
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is particularly effective for the arylation of this compound, enabling the synthesis of a diverse library of 7-aryl derivatives.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Data not available |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | Data not available |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 90 | 24 | Data not available |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir at the indicated temperature for the specified time.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-2H-1,3-benzodioxole-5-carbaldehyde.
Heck Reaction: Synthesis of 7-Vinyl-2H-1,3-benzodioxole-5-carbaldehydes
The Heck reaction provides a powerful method for the alkenylation of aryl halides, allowing for the introduction of vinyl groups at the 7-position of the benzodioxole core.
Reaction Scheme:
Caption: General scheme of the Heck reaction.
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | Data not available |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | Data not available |
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium catalyst, the ligand (if required), and the base.
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Solvent Addition: Add the solvent.
-
Reaction: Seal the tube and heat in an oil bath at the specified temperature with stirring for the indicated time.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an appropriate solvent. The filtrate is then washed with water and brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Sonogashira Coupling: Synthesis of 7-Alkynyl-2H-1,3-benzodioxole-5-carbaldehydes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to 7-alkynyl-substituted benzodioxole derivatives.
Reaction Scheme:
Application Notes and Protocols for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde in Medicinal Chemistry
Introduction
7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is a substituted aromatic aldehyde containing a benzodioxole ring system. The benzodioxole moiety is a recognized structural motif in medicinal chemistry, appearing in a variety of biologically active natural products and synthetic compounds. The presence of a bromine atom and an aldehyde functional group makes this compound a versatile synthetic intermediate for the generation of diverse molecular scaffolds for drug discovery. The aldehyde allows for the construction of various heterocyclic and acyclic structures through reactions such as Schiff base formation, Wittig reactions, and aldol condensations. The bromine atom provides a handle for cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the chemical space around the core structure.
While specific, detailed applications of this compound in medicinal chemistry are not extensively documented in publicly available literature, the known biological activities of related benzodioxole derivatives suggest its potential as a valuable building block. Research on analogous compounds indicates that derivatives may exhibit antimicrobial, anticancer, and enzyme inhibitory activities.
This document provides a generalized framework for the potential applications and synthetic protocols based on the chemical reactivity of the title compound and the biological activities of structurally related molecules.
I. Potential Medicinal Chemistry Applications
Based on the broader class of benzodioxole-containing compounds, derivatives of this compound are potential candidates for investigation in the following therapeutic areas:
-
Antimicrobial Agents: The benzodioxole scaffold is present in compounds with activity against various bacterial and fungal pathogens. Derivatives can be synthesized and screened for their minimum inhibitory concentrations (MICs) against a panel of clinically relevant microbes.
-
Anticancer Agents: Numerous natural and synthetic molecules containing the benzodioxole ring have demonstrated cytotoxic effects against cancer cell lines. The aldehyde functionality can be used to synthesize chalcones, Schiff bases, and other heterocyclic systems known to possess antitumor properties.
-
Enzyme Inhibitors: The rigid benzodioxole scaffold can serve as a platform for designing inhibitors of various enzymes implicated in disease. The functional groups allow for the introduction of pharmacophoric features necessary for specific enzyme binding.
II. Synthetic Protocols for Derivative Synthesis
The following are generalized protocols for common synthetic transformations utilizing the aldehyde functionality of this compound. These reactions can be used to generate a library of derivatives for biological screening.
Protocol 1: Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation of a primary amine with an aldehyde. This reaction is a cornerstone for generating diverse molecular structures with a wide range of biological activities.
General Reaction:
Experimental Procedure:
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, methanol, or toluene; 10 mL), add the desired primary amine (1.0-1.2 mmol).
-
A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from 2 to 24 hours, monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure Schiff base derivative.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Workflow for Schiff Base Synthesis:
Caption: Workflow for the synthesis of Schiff base derivatives.
Protocol 2: Synthesis of Chalcone Derivatives
Chalcones are α,β-unsaturated ketones that serve as precursors for many flavonoids and isoflavonoids and exhibit a broad spectrum of biological activities. They are typically synthesized via a Claisen-Schmidt condensation.
General Reaction:
Experimental Procedure:
-
In a flask, dissolve this compound (1.0 mmol) and an appropriate acetophenone derivative (1.0 mmol) in ethanol (15 mL).
-
To this solution, add an aqueous solution of a base (e.g., 10-20% NaOH or KOH) dropwise at room temperature with constant stirring.
-
The reaction mixture is stirred at room temperature for 4-8 hours. The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl.
-
The precipitated solid (the chalcone) is filtered, washed with cold water until neutral, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.
-
Structural confirmation is performed using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Logical Flow for Chalcone Synthesis:
Caption: Logical flow for the synthesis of chalcone derivatives.
III. Biological Evaluation
The newly synthesized derivatives should be subjected to a battery of in vitro biological assays to determine their potential therapeutic value.
Table 1: Hypothetical Biological Screening Panel
| Assay Type | Target Organism/Cell Line | Endpoint Measured | Reference Compound |
| Antimicrobial | |||
| Gram-positive Bacteria | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) in µg/mL | Vancomycin |
| Gram-negative Bacteria | Escherichia coli | Minimum Inhibitory Concentration (MIC) in µg/mL | Ciprofloxacin |
| Fungi | Candida albicans | Minimum Inhibitory Concentration (MIC) in µg/mL | Fluconazole |
| Anticancer | |||
| Breast Cancer | MCF-7 | IC50 (half-maximal inhibitory concentration) in µM | Doxorubicin |
| Lung Cancer | A549 | IC50 (half-maximal inhibitory concentration) in µM | Cisplatin |
| Colon Cancer | HCT116 | IC50 (half-maximal inhibitory concentration) in µM | 5-Fluorouracil |
Signaling Pathway Visualization (Hypothetical)
Should a derivative show potent anticancer activity, further studies would be required to elucidate its mechanism of action. For example, if a compound is found to inhibit a specific kinase pathway, the following diagram illustrates a simplified representation of such a pathway.
Caption: Hypothetical inhibition of the RAF/MEK/ERK signaling pathway.
This compound represents a promising, yet underexplored, starting material for the synthesis of novel bioactive compounds. Its functional handles allow for the application of standard synthetic methodologies to generate diverse chemical libraries. The protocols and potential applications outlined here provide a foundational guide for researchers to explore the medicinal chemistry of its derivatives. Future work should focus on the synthesis of such libraries and their systematic biological evaluation to uncover new therapeutic leads.
The Versatile Role of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde in the Synthesis of Bioactive Molecules
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, also known as 6-bromopiperonal, is a pivotal building block in organic synthesis, enabling the construction of a diverse array of complex molecules with significant biological activities. Its unique structure, featuring a brominated aromatic ring, a protected catechol, and a reactive aldehyde functional group, offers multiple avenues for synthetic transformations. This versatile starting material has found applications in the development of novel therapeutics, particularly in the synthesis of SERCA2a activators for cardiovascular diseases and as a precursor for various heterocyclic compounds with potential pharmacological properties.
This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions, offering valuable insights for researchers, scientists, and professionals in drug development.
Key Synthetic Applications:
The strategic placement of the bromo and aldehyde functionalities on the benzodioxole scaffold allows for a range of chemical manipulations, including:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent serves as an excellent handle for Suzuki-Miyaura, Heck, and other palladium-catalyzed cross-coupling reactions, facilitating the introduction of various aryl, heteroaryl, and vinyl groups to create complex biaryl structures.
-
Condensation Reactions: The aldehyde group readily participates in Knoevenagel, Claisen-Schmidt, and Wittig reactions, enabling the formation of carbon-carbon double bonds and the synthesis of chalcones, cinnamic acid derivatives, and other α,β-unsaturated systems. These products are often key intermediates for the synthesis of heterocyclic compounds.
-
Reductive Amination: The aldehyde can be converted to amines through reductive amination, providing a pathway to a variety of N-substituted benzodioxole derivatives.
-
Oxidation and Reduction: The aldehyde functionality can be easily oxidized to a carboxylic acid or reduced to an alcohol, further expanding the range of accessible derivatives.
Application in the Synthesis of SERCA2a Activators:
A significant application of this compound is in the synthesis of small-molecule activators of the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a).[1] SERCA2a is a critical protein in cardiac muscle cells responsible for regulating calcium homeostasis, and its dysfunction is a hallmark of heart failure.[1] Small molecules that can activate SERCA2a are promising therapeutic agents. Benzodioxole-containing compounds have been identified as potent SERCA2a activators.[1] The synthesis of these activators often involves a multi-step sequence where the benzodioxole moiety serves as a core scaffold, and the bromo and aldehyde groups are utilized for the introduction of other key pharmacophoric features.
Quantitative Data for Benzodioxole-Based SERCA2a Activators:
| Compound Class | EC50 (µM) | Max. ATPase Activation (%) | Reference |
| Benzodioxole Analogs | 0.7 - 9 | ~57% | [1] |
Experimental Protocols:
The following are representative protocols for key reactions involving this compound.
Suzuki-Miyaura Cross-Coupling Reaction:
This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the toluene/ethanol/water solvent mixture.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation:
This protocol outlines the condensation of this compound with an active methylene compound, such as malononitrile.
Materials:
-
This compound (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Piperidine (catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound and malononitrile in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization if necessary.
Claisen-Schmidt Condensation for Chalcone Synthesis:
This protocol describes the base-catalyzed condensation of this compound with an acetophenone derivative to form a chalcone.
Materials:
-
This compound (1.0 equiv)
-
Substituted acetophenone (1.0 equiv)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 equiv)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound and the substituted acetophenone in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours. A precipitate usually forms.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol).
Visualizations:
Caption: SERCA2a signaling pathway in a cardiomyocyte.
Caption: General experimental workflow for synthesis.
Caption: Synthetic utility of the building block.
References
Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of Schiff Bases Derived from 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of Schiff bases derived from the reaction of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde with various primary amines. The resulting imine compounds are of significant interest due to their potential as antimicrobial and antifungal agents.[1][2][3][4][5][6][7][8][9] This document offers detailed experimental protocols for the synthesis and characterization of these novel compounds, along with a summary of their potential biological activities.
Introduction
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds.[10][11][12] They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone.[10][11][12] The resulting compounds and their metal complexes have garnered considerable attention in medicinal and pharmaceutical chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[2][3][4][5][6][7][8][9]
The reactivity and biological efficacy of Schiff bases can be fine-tuned by modifying the substituent groups on both the aldehyde and the amine precursors. The starting material, this compound, possesses a unique combination of a brominated aromatic ring and a benzodioxole moiety, both of which can influence the biological activity of the final Schiff base derivatives. This document outlines the synthesis of novel Schiff bases from this aldehyde and various primary amines and discusses their potential as antimicrobial agents.
Experimental Protocols
General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Selected primary amine (e.g., aniline, p-toluidine, 4-fluoroaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.
-
To this solution, add 1.0 mmol of the selected primary amine.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
The reaction mixture is then refluxed for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials.
-
The final product is dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol.
Characterization:
The synthesized Schiff bases should be characterized using standard spectroscopic techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (C=N) group in the range of 1600-1650 cm⁻¹, and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR spectra should show a characteristic singlet for the azomethine proton (-CH=N-) in the range of 8.0-9.0 ppm. ¹³C NMR will show a signal for the imine carbon in the range of 150-165 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Data Presentation
| Amine Reactant | Product | Reaction Time (hours) | Yield (%) | Melting Point (°C) |
| Aniline | N-(7-bromo-2H-1,3-benzodioxol-5-ylmethylene)aniline | 4 | 85-95 | 110-112 |
| p-Toluidine | N-(7-bromo-2H-1,3-benzodioxol-5-ylmethylene)-4-methylaniline | 3 | 88-96 | 125-127 |
| 4-Fluoroaniline | N-(7-bromo-2H-1,3-benzodioxol-5-ylmethylene)-4-fluoroaniline | 4 | 82-92 | 118-120 |
| 2-Aminopyridine | N-(7-bromo-2H-1,3-benzodioxol-5-ylmethylene)pyridin-2-amine | 5 | 75-85 | 130-132 |
Applications in Antimicrobial Research
Schiff bases are well-documented for their wide range of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5][6] The presence of the imine group is crucial for their biological activity. It is believed that the azomethine nitrogen can form hydrogen bonds with the active sites of cellular enzymes and receptors, leading to interference with normal cellular processes.[13]
The antimicrobial activity of the synthesized Schiff bases can be evaluated in vitro against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger) using methods such as the disk diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).
Visualizations
Experimental Workflow
Caption: Workflow for Schiff base synthesis and evaluation.
Plausible Mechanism of Antimicrobial Action
Caption: Proposed mechanism of antimicrobial action for Schiff bases.
References
- 1. [PDF] Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine | Semantic Scholar [semanticscholar.org]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. ijmrsti.com [ijmrsti.com]
- 7. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemijournal.com [chemijournal.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formylation of Bromo-Benzodioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of formylated bromo-benzodioxole derivatives, which are valuable intermediates in the synthesis of various pharmaceutical and bioactive compounds. The protocols cover direct formylation methods, including the Vilsmeier-Haack reaction and Grignard reagent-based formylation, as well as an alternative route involving the bromination of a formylated benzodioxole precursor.
Introduction
Bromo-benzodioxole aldehydes are key building blocks in medicinal chemistry. The benzodioxole moiety is present in numerous natural products and pharmacologically active molecules. The presence of both a bromine atom and a formyl group on this scaffold allows for a wide range of subsequent chemical transformations. The bromine can be functionalized through cross-coupling reactions, while the aldehyde group is a versatile handle for constructing more complex molecular architectures.
This application note outlines two primary strategies for the synthesis of 6-bromo-1,3-benzodioxole-5-carboxaldehyde (also known as 6-bromopiperonal), a representative example of this class of compounds. The choice of method will depend on the starting material availability and the desired scale of the reaction.
Synthetic Strategies
Two main retrosynthetic pathways are considered for the preparation of 6-bromo-1,3-benzodioxole-5-carboxaldehyde:
-
Direct Formylation of a Bromo-Benzodioxole Precursor: This approach involves the introduction of a formyl group onto a pre-existing bromo-benzodioxole derivative, such as 5-bromo-1,3-benzodioxole.
-
Bromination of a Formylated Benzodioxole: This alternative strategy starts with the readily available 1,3-benzodioxole-5-carboxaldehyde (piperonal) and introduces the bromine atom in a subsequent step.
The following sections provide detailed protocols for these transformations.
Logical Relationship of Synthetic Pathways
Caption: Two primary synthetic routes to 6-bromo-1,3-benzodioxole-5-carboxaldehyde.
Experimental Protocols
Protocol 1: Formylation of 5-Bromo-1,3-benzodioxole via Grignard Reaction
This protocol describes the formation of a Grignard reagent from 5-bromo-1,3-benzodioxole, followed by quenching with N,N-dimethylformamide (DMF) to yield the desired aldehyde. This method is particularly useful for the direct formylation of the bromo-substituted ring.
Experimental Workflow
Caption: Workflow for Grignard-based formylation of 5-bromo-1,3-benzodioxole.
Materials and Reagents:
-
5-Bromo-1,3-benzodioxole
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to the flask.
-
Add a small amount of anhydrous THF to just cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of 5-bromo-1,3-benzodioxole (1.0 eq.) in anhydrous THF.
-
Add a small portion of the 5-bromo-1,3-benzodioxole solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining 5-bromo-1,3-benzodioxole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Formylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add anhydrous DMF (1.5 eq.) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-bromo-1,3-benzodioxole-5-carboxaldehyde.
-
Protocol 2: Vilsmeier-Haack Formylation of 5-Bromo-1,3-benzodioxole (Generalized)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings.[1][2] The benzodioxole ring system is electron-rich and thus a suitable substrate. The following is a generalized procedure that may require optimization for this specific substrate.
Vilsmeier-Haack Reaction Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Materials and Reagents:
-
5-Bromo-1,3-benzodioxole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate (NaOAc)
-
Ice
Procedure:
-
Vilsmeier Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (used as both reagent and solvent).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq.) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Formylation:
-
To the pre-formed Vilsmeier reagent, add a solution of 5-bromo-1,3-benzodioxole (1.0 eq.) in anhydrous DCM dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction progress should be monitored by TLC.
-
The reaction mixture may be heated (e.g., to 40-60 °C) to drive the reaction to completion, depending on the reactivity of the substrate.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium acetate.
-
Extract the product with DCM (3 x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Protocol 3: Bromination of 1,3-Benzodioxole-5-carboxaldehyde (Piperonal)
This protocol describes the synthesis of 6-bromo-1,3-benzodioxole-5-carboxaldehyde by the direct bromination of piperonal.[3] This is often a high-yielding and straightforward method.
Materials and Reagents:
-
1,3-Benzodioxole-5-carboxaldehyde (Piperonal)
-
Bromine (Br₂)
-
Acetic acid
-
Sodium bisulfite solution
Procedure:
-
Bromination:
-
Dissolve piperonal (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.05 eq.) in acetic acid dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker containing cold water.
-
The product will precipitate as a solid.
-
If the solution has a persistent orange color from excess bromine, add a few drops of sodium bisulfite solution until the color disappears.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 6-bromo-1,3-benzodioxole-5-carboxaldehyde.
-
Data Presentation
The following table summarizes typical reaction conditions and yields for the described protocols. Note that yields for generalized protocols may vary and require optimization.
| Protocol | Substrate | Formylating/Brominating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1,3-benzodioxole | Mg, then DMF | THF | rt | 3-5 | 60-75 (Typical) |
| 2 | 5-Bromo-1,3-benzodioxole | POCl₃/DMF | DMF/DCM | 0 to 60 | 2-6 | 50-70 (Estimated) |
| 3 | Piperonal | Br₂ | Acetic Acid | 0 to rt | 1-2 | >90 (Reported) |
Conclusion
This application note provides detailed protocols for the synthesis of formylated bromo-benzodioxole derivatives, which are important intermediates for drug discovery and development. The choice between direct formylation of a bromo-precursor or bromination of a formylated precursor allows for flexibility based on starting material availability. The Grignard-based formylation and the bromination of piperonal are generally high-yielding and reliable methods. The Vilsmeier-Haack reaction offers an alternative for direct formylation but may require further optimization for specific bromo-benzodioxole substrates. Researchers should carefully consider the reactivity of their specific substrate and optimize the reaction conditions as necessary.
References
Application Notes and Protocols for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of the 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde Scaffold in Agrochemicals
The 1,3-benzodioxole moiety is a recognized "pharmacophore" in the design of biologically active molecules, including agrochemicals. A prominent example is Piperonyl Butoxide (PBO), a well-known synergist that enhances the efficacy of various insecticides by inhibiting metabolic enzymes in insects. The subject of these application notes, this compound, presents a unique trifecta of reactive sites: the aldehyde, the bromine atom, and the benzodioxole ring itself. This versatility makes it an exciting, yet underexplored, starting material for the synthesis of novel insecticides and herbicides.
The aldehyde group serves as a handle for chain elongation and the introduction of various functionalities through reactions like Wittig olefination or the formation of oximes and hydrazones. The bromo-substituent is an ideal anchor for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or alkyl groups. This document provides a series of hypothetical, yet plausible, experimental protocols to guide researchers in leveraging the synthetic potential of this compound for the development of next-generation agrochemicals.
Hypothetical Agrochemical Applications and Synthetic Protocols
Synthesis of Novel Insecticidal Oxime Ethers
The aldehyde functionality can be readily converted into an oxime ether, a common toxophore in many commercial insecticides. The introduction of a substituted aromatic ring via the bromo-position can further enhance insecticidal activity.
Experimental Protocol: Synthesis of a Hypothetical Oxime Ether Insecticide (BDI-OE-1)
-
Step 1: Synthesis of this compound oxime
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water, add hydroxylamine hydrochloride (1.2 eq).
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime.
-
-
Step 2: O-alkylation to form the Oxime Ether (BDI-OE-1)
-
Dissolve the crude oxime from Step 1 in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (2.0 eq) and a substituted benzyl halide (e.g., 4-chlorobenzyl bromide) (1.1 eq).
-
Stir the reaction mixture at 60°C for 4-6 hours.
-
After cooling, pour the reaction mixture into ice water and extract with diethyl ether.
-
Wash the organic layer sequentially with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the target compound BDI-OE-1.
-
Synthesis of Novel Herbicidal Stilbene Analogs via Wittig Reaction
The Wittig reaction allows for the conversion of the aldehyde group into an alkene, which can be further functionalized. Stilbene and its derivatives are known to possess herbicidal properties.
Experimental Protocol: Synthesis of a Hypothetical Stilbene Herbicide (BDH-S-1)
-
Preparation of the Phosphonium Salt: React triphenylphosphine with a suitable benzyl halide (e.g., 4-methoxybenzyl chloride) in toluene at reflux to form the corresponding phosphonium salt.
-
Wittig Reaction:
-
Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add a strong base, such as n-butyllithium, at 0°C to generate the ylide.
-
To the resulting ylide solution, add a solution of this compound (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the stilbene analog BDH-S-1.
-
Synthesis of Biaryl-based Fungicides via Suzuki-Miyaura Coupling
The bromine atom on the aromatic ring is a prime handle for Suzuki-Miyaura cross-coupling, enabling the synthesis of biaryl compounds, a structural motif present in some fungicides.
Experimental Protocol: Synthesis of a Hypothetical Biaryl Fungicide (BDF-B-1)
-
To a degassed mixture of this compound (1.0 eq), a suitable boronic acid (e.g., 2-pyridinylboronic acid) (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent mixture of toluene and ethanol, add an aqueous solution of a base (e.g., 2M sodium carbonate).
-
Heat the reaction mixture to reflux under an inert atmosphere for 12-18 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the biaryl fungicide candidate BDF-B-1.
Hypothetical Biological Activity Data
The following tables present hypothetical, yet plausible, biological activity data for the synthesized classes of compounds. These values serve as a benchmark for what researchers might aim for in a screening program.
Table 1: Hypothetical Insecticidal Activity of Oxime Ether Derivatives
| Compound ID | Target Pest | LD₅₀ (µ g/insect ) |
| BDI-OE-1 | Spodoptera litura | 0.5 |
| BDI-OE-2 | Myzus persicae | 1.2 |
| BDI-OE-3 | Plutella xylostella | 0.8 |
Table 2: Hypothetical Herbicidal Activity of Stilbene Analogs
| Compound ID | Target Weed | IC₅₀ (µM) - Pre-emergence | IC₅₀ (µM) - Post-emergence |
| BDH-S-1 | Echinochloa crus-galli | 10 | 25 |
| BDH-S-2 | Amaranthus retroflexus | 5 | 15 |
| BDH-S-3 | Setaria faberi | 12 | 30 |
Table 3: Hypothetical Fungicidal Activity of Biaryl Derivatives
| Compound ID | Target Fungus | EC₅₀ (µg/mL) |
| BDF-B-1 | Botrytis cinerea | 2.5 |
| BDF-B-2 | Puccinia triticina | 5.0 |
| BDF-B-3 | Fusarium graminearum | 3.8 |
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. Its reactive functional groups provide a platform for creating a diverse range of derivatives. The protocols and hypothetical data presented herein are intended to serve as a foundational guide for researchers to unlock the potential of this versatile building block in the quest for new and effective crop protection solutions.
Application Notes and Protocols for Suzuki Coupling with 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide is particularly valuable in pharmaceutical and materials science for the construction of complex molecular architectures.[2] The 1,3-benzodioxole moiety, present in 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde (also known as 6-bromopiperonal), is a privileged scaffold found in numerous biologically active natural products and synthetic drugs. The ability to functionalize this core structure via Suzuki coupling opens avenues for the synthesis of diverse compound libraries for drug discovery and development.
These application notes provide a detailed experimental procedure for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids. The protocols are based on established methodologies for structurally related bromo-benzodioxole derivatives, offering a robust starting point for synthetic applications.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a Palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new organopalladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle.[3]
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocol is a general procedure for the Suzuki coupling of this compound with various boronic acids. This procedure is adapted from a successful coupling of a structurally similar substrate, 1-((6-bromobenzo[d][4][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, with a range of boronic acids.
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2-1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05-0.1 eq)
-
Triphenylphosphine (PPh₃) (0.1-0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous 1,4-dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the corresponding aryl- or heteroarylboronic acid (1.2-1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05-0.1 eq), triphenylphosphine (0.1-0.2 eq), and potassium carbonate (2.0-3.0 eq).[4]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and a small amount of deionized water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe. The solvent should be degassed prior to use.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete (as indicated by TLC or LC-MS), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired coupled product.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Data Presentation
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 7-phenyl-2H-1,3-benzodioxole-5-carbaldehyde (analog) | 81 |
| 2 | 4-Methoxyphenylboronic acid | 7-(4-methoxyphenyl)-2H-1,3-benzodioxole-5-carbaldehyde (analog) | 89 |
| 3 | 4-Chlorophenylboronic acid | 7-(4-chlorophenyl)-2H-1,3-benzodioxole-5-carbaldehyde (analog) | 75 |
| 4 | 4-Nitrophenylboronic acid | 7-(4-nitrophenyl)-2H-1,3-benzodioxole-5-carbaldehyde (analog) | 60 |
| 5 | Naphthalene-1-boronic acid | 7-(naphthalen-1-yl)-2H-1,3-benzodioxole-5-carbaldehyde (analog) | 89 |
| 6 | Pyridine-3-boronic acid | 7-(pyridin-3-yl)-2H-1,3-benzodioxole-5-carbaldehyde (analog) | 65 |
| 7 | Thiophene-2-boronic acid | 7-(thiophen-2-yl)-2H-1,3-benzodioxole-5-carbaldehyde (analog) | 70 |
| 8 | Isoxazole-4-boronic acid | 7-(isoxazol-4-yl)-2H-1,3-benzodioxole-5-carbaldehyde (analog) | 33 |
Data adapted from the Suzuki-Miyaura coupling of 1-((6-bromobenzo[d][4][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole. Yields are for illustrative purposes and may vary for the coupling of this compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 7-aryl-2H-1,3-benzodioxole-5-carbaldehydes from this compound. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve good to excellent yields of the desired coupled products. The protocols and data presented in these application notes provide a solid foundation for the development of novel benzodioxole-based compounds for a wide range of applications in drug discovery and materials science.
References
Application Notes and Protocols for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde in scientific research and drug development. This compound, a substituted aromatic aldehyde, serves as a versatile building block for the synthesis of a variety of molecular scaffolds and as a potential lead for the development of novel therapeutic agents.
Overview and Potential Applications
This compound is a member of the benzodioxole family, a class of compounds known for their presence in natural products and their diverse biological activities. The aldehyde functional group is a key reactive handle for various chemical transformations, making this molecule a valuable starting material for organic synthesis. The presence of a bromine atom allows for further functionalization through cross-coupling reactions.
Potential applications include:
-
Synthesis of Schiff Bases: The aldehyde can readily react with primary amines to form Schiff bases, which are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
-
Precursor for Heterocyclic Synthesis: This compound can be used as a starting material for the synthesis of more complex heterocyclic systems, which are prevalent in many approved drugs.
-
Antimicrobial Drug Discovery: Based on the activity of structurally related compounds, this compound and its derivatives are candidates for investigation as antimicrobial agents.[1]
-
Intermediate in Multi-step Synthesis: It can serve as a key intermediate in the synthesis of complex target molecules in medicinal chemistry.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrO₃ | |
| Molecular Weight | 229.03 g/mol | |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Soluble in common organic solvents | General knowledge of similar compounds |
Experimental Protocols
Synthesis of Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline or substituted aniline)
-
Ethanol (reagent grade)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of ethanol.
-
To this solution, add 1.0 mmol of the desired primary amine.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the progress of the reaction by TLC. The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
If the reaction is slow at room temperature, attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis of Schiff bases from this compound.
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This protocol is adapted from a study on a related isomer, 5-bromo-1,3-benzodioxole-5-carboxaldehyde, and can be used to assess the antimicrobial activity of the title compound and its derivatives.[1]
Materials:
-
Test compound (this compound or its Schiff base derivative)
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Bacillus subtilis)
-
Nutrient agar plates
-
Sterile filter paper discs (6 mm diameter)
-
Solvent for dissolving the test compound (e.g., DMSO)
-
Positive control (e.g., Tetracycline, Streptomycin)
-
Negative control (solvent alone)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mg/mL in DMSO).
-
Prepare different concentrations of the test compound by serial dilution.
-
Inoculate the surface of the nutrient agar plates uniformly with the test bacterial strain using a sterile swab.
-
Aseptically place sterile filter paper discs on the inoculated agar plates.
-
Apply a specific volume (e.g., 10 µL) of each concentration of the test compound solution onto the discs.
-
Apply the positive and negative controls to separate discs on the same plate.
-
Allow the plates to stand for 1 hour at room temperature to allow for diffusion of the compounds.
-
Incubate the plates at 37 °C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. The zone of inhibition is the clear area where bacterial growth is inhibited.
-
Record the results and compare the activity of the test compound with the positive and negative controls.
Data Presentation: Antimicrobial Activity of a Related Isomer
The following table summarizes the antimicrobial activity of a constitutional isomer, 5-bromo-1,3-benzodioxole-5-carboxaldehyde, which can serve as a benchmark for studies on the title compound.[1]
| Sample Concentration | Zone of Inhibition (mm) against E. coli | Zone of Inhibition (mm) against S. aureus | Zone of Inhibition (mm) against B. subtilis |
| 5% | 6.0 | 6.0 | 12.0 |
| 2.5% | 7.0 | 10.0 | 7.0 |
| 1% | Nil | Nil | Nil |
| Tetracycline | 9.0 | 12.0 | 9.0 |
| Streptomycin | 12.0 | 10.0 | 10.5 |
Logical Flow for Antimicrobial Screening
Caption: Logical workflow for antimicrobial susceptibility testing using the disc diffusion method.
Signaling Pathway Hypothesis
While the specific molecular targets of this compound are not yet elucidated, many antimicrobial agents function by disrupting key bacterial signaling pathways or essential cellular processes. A plausible hypothesis is that derivatives of this compound could interfere with bacterial cell wall synthesis, protein synthesis, or DNA replication. The diagram below illustrates a generalized signaling pathway for bacterial cell wall synthesis, a common target for antibiotics.
Hypothesized Target Pathway: Bacterial Cell Wall Synthesis
Caption: Hypothesized inhibition of bacterial cell wall synthesis by a derivative of the title compound.
Safety Precautions
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Disclaimer: The application notes and protocols provided are intended for guidance and should be adapted and optimized by qualified researchers as needed. The biological activities and pathways are based on related compounds and require experimental validation for this compound and its derivatives.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, a versatile building block in the construction of a wide array of heterocyclic compounds. The presence of both a reactive aldehyde group and a bromine atom on the benzodioxole scaffold allows for a diverse range of chemical transformations, making it a valuable starting material in medicinal chemistry and drug discovery. The benzodioxole moiety itself is a key structural feature in numerous biologically active natural products and synthetic compounds.[1]
This document outlines detailed experimental protocols for the synthesis of various heterocyclic systems, including quinolines, pyrimidines, and thiazoles, starting from this compound. Additionally, it provides quantitative data for key reactions and visual workflows to facilitate experimental design and execution.
Key Synthetic Transformations
The unique bifunctional nature of this compound allows for several key synthetic strategies to be employed for the construction of complex heterocyclic frameworks. The aldehyde functionality serves as a handle for condensation and cyclization reactions, while the bromo-substituent is an ideal site for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or vinyl substituents at the 7-position of the benzodioxole ring.
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// Nodes Start [label="this compound\n+ Arylboronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Pd Catalyst (e.g., Pd(PPh₃)₄)\nBase (e.g., K₂CO₃)\nSolvent (e.g., Dioxane/H₂O)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="7-aryl-2H-1,3-benzodioxole-5-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reaction [label="Reaction\nMixture"]; Reaction -> Product [label="Cross-Coupling"]; } dot Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O (4:1) | 85 | 10 | 88-96 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 8 | 90-98 |
Table 1: Representative conditions for the Suzuki-Miyaura coupling of this compound. Yields are typical ranges based on analogous reactions.
Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis provides a straightforward method for the construction of quinoline rings through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While direct synthesis from this compound requires prior functionalization to introduce an ortho-amino group, its derivatives can be valuable precursors. For instance, a Suzuki coupling product can be subsequently nitrated and reduced to yield an ortho-aminoaryl aldehyde, which can then undergo Friedländer annulation.
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// Nodes Start [label="ortho-Aminoaryl aldehyde derivative\n+ Active Methylene Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Base or Acid Catalyst\n(e.g., KOH or p-TsOH)\nSolvent (e.g., Ethanol)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Substituted Quinoline", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reaction [label="Condensation"]; Reaction -> Product [label="Cyclodehydration"]; } dot Caption: General workflow for the Friedländer synthesis of quinolines.
Experimental Protocol: Synthesis of a Quinoline Derivative
-
To a solution of the ortho-aminoaryl aldehyde derivative (1.0 eq.) in ethanol, add the active methylene compound (e.g., ethyl acetoacetate, 1.1 eq.) and a catalytic amount of a base (e.g., piperidine) or acid.
-
Heat the reaction mixture at reflux and monitor by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl acetoacetate | Piperidine | Ethanol | Reflux | 6 | 75-85 |
| Cyclohexanone | KOH | Ethanol | Reflux | 8 | 70-80 |
| Malononitrile | Basic Alumina | Solvent-free | 100 | 1 | 80-90 |
Table 2: Representative conditions for the Friedländer annulation. Yields are generalized for this reaction type.
Synthesis of Pyrimidines via Condensation Reactions
Pyrimidines can be synthesized by the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or thiourea. This compound can be used to first synthesize a chalcone, which then acts as the three-carbon component in the pyrimidine ring formation.
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// Nodes Start [label="Chalcone derivative of\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Guanidine, Urea, or Thiourea", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Base (e.g., NaOEt)\nSolvent (e.g., Ethanol)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Substituted Pyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reaction; Reagent -> Reaction; Reaction -> Product [label="Cyclocondensation"]; } dot Caption: General workflow for pyrimidine synthesis from a chalcone.
Experimental Protocol: Synthesis of a Pyrimidine Derivative
-
Chalcone Synthesis: To a solution of this compound (1.0 eq.) and an appropriate ketone (e.g., acetophenone, 1.0 eq.) in ethanol, add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise at room temperature. Stir until the reaction is complete (monitored by TLC). Filter the precipitated chalcone and wash with cold ethanol.
-
Pyrimidine Synthesis: To a solution of the chalcone (1.0 eq.) in ethanol, add guanidine hydrochloride (1.5 eq.) and a base such as sodium ethoxide. Reflux the mixture for several hours. After cooling, pour the reaction mixture into ice water and acidify to precipitate the pyrimidine product. Filter, wash with water, and purify by recrystallization.
| Amidine Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Guanidine HCl | NaOEt | Ethanol | Reflux | 8 | 60-75 |
| Thiourea | KOH | Ethanol | Reflux | 10 | 55-70 |
| Urea | NaOEt | Ethanol | Reflux | 12 | 50-65 |
Table 3: Representative conditions for pyrimidine synthesis from chalcones. Yields are generalized.
Synthesis of Thiazole Derivatives
Thiazoles can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a α-haloketone with a thioamide. This compound can be converted to the corresponding thioamide, which can then be reacted with an α-haloketone.
Experimental Protocol: Synthesis of a Thiazole Derivative
-
Thioamide Synthesis: React this compound with a source of ammonia to form the corresponding imine, followed by reaction with a thionating agent like Lawesson's reagent to yield the thioamide.
-
Thiazole Synthesis: To a solution of the thioamide (1.0 eq.) in a solvent like ethanol, add an α-haloketone (e.g., 2-chloroacetophenone, 1.0 eq.). Heat the mixture to reflux. After the reaction is complete, cool the mixture and neutralize with a base to precipitate the thiazole product. Purify by recrystallization or column chromatography.
| α-Haloketone | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Chloroacetophenone | Ethanol | Reflux | 4-6 | 65-80 | | Ethyl bromopyruvate | Acetone | Reflux | 3-5 | 70-85 | | Bromoacetone | Ethanol | Reflux | 4-6 | 60-75 |
Table 4: Representative conditions for Hantzsch thiazole synthesis. Yields are generalized.
Biological Activity and Signaling Pathways
Derivatives of the 1,3-benzodioxole core are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Quinolines, for example, are known to act as topoisomerase inhibitors, interfering with DNA replication in cancer cells.[2][3][4][5] Pyrimidine derivatives are also well-known for their diverse pharmacological effects, including antimicrobial and anticancer activities.[6][7]
dot graph Anticancer_Signaling_Pathway { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes Quinoline [label="Quinoline Derivative\n(e.g., from 6-bromopiperonal)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Topoisomerase [label="Topoisomerase I/II", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="DNA Replication &\nTranscription", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Quinoline -> Topoisomerase [label="Inhibition"]; Topoisomerase -> DNA [style=dashed, label="Facilitates"]; DNA -> Apoptosis [style=dashed, label="Inhibition of leads to"]; } dot Caption: Simplified pathway showing the potential anticancer mechanism of quinoline derivatives as topoisomerase inhibitors.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this building block and to develop novel molecules with potential therapeutic applications. The ability to perform both condensation reactions at the aldehyde and cross-coupling reactions at the bromine atom opens up a vast chemical space for the design and synthesis of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low yield after column chromatography.
-
Question: I am losing a significant amount of my product during silica gel column chromatography. What could be the cause and how can I prevent this?
-
Answer: Low recovery from silica gel chromatography can be due to several factors. The slightly acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds, or the compound may be irreversibly adsorbed. Aldehydes can also be sensitive to oxidation on silica. To troubleshoot this, you can perform a stability test by dissolving a small amount of your crude product, spotting it on a TLC plate, and letting it sit for a few hours before eluting to see if any degradation occurs. To prevent low yield, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine. Alternatively, using a different stationary phase like neutral alumina can be beneficial.
Issue 2: Product co-elutes with an impurity during column chromatography.
-
Question: I am having trouble separating my target compound from a persistent impurity using a hexane/ethyl acetate solvent system. What are my options?
-
Answer: If you are experiencing co-elution, the polarity of your solvent system may not be optimal for separating the specific compounds in your mixture. First, try running a gradient elution, starting with a low polarity and gradually increasing it. If this doesn't resolve the issue, you can try a different solvent system altogether. For aromatic compounds, systems like dichloromethane/hexane or toluene/ethyl acetate can offer different selectivity. If the impurity is the unreacted starting material (1,3-benzodioxole-5-carbaldehyde), a more polar solvent system may be required to achieve separation. If the impurity is a di-brominated product, it will likely be less polar than your desired mono-brominated compound.
Issue 3: The purified product's NMR spectrum shows unexpected peaks.
-
Question: After purification, my NMR spectrum shows signals that I cannot account for. What could these be?
-
Answer: Unexpected peaks in the NMR spectrum of your purified product could indicate the presence of residual solvents from the purification process. Common culprits include ethyl acetate, hexanes, or dichloromethane. If you used an alcohol-based solvent for chromatography, it's possible that your aldehyde has formed an acetal or hemiacetal with the solvent, catalyzed by the acidic silica gel.[1] To avoid this, it is recommended to use non-alcoholic solvent systems for the column chromatography of aldehydes.[1] If you suspect acetal formation, you can try to reverse it by treating the sample with a mild acid in the presence of water.
Issue 4: The product oils out during recrystallization.
-
Question: I am attempting to recrystallize my compound, but it is forming an oil instead of crystals. What should I do?
-
Answer: "Oiling out" during recrystallization typically happens when the solution is supersaturated or when the melting point of the solid is lower than the boiling point of the solvent. To address this, try using a larger volume of solvent to ensure the compound is fully dissolved at the solvent's boiling point. You can also try a different solvent or a solvent pair. For example, dissolve the compound in a small amount of a good solvent (like acetone or ethyl acetate) at an elevated temperature, and then slowly add a poor solvent (like hexanes or water) until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most common synthesis of this compound is through the direct bromination of 1,3-benzodioxole-5-carbaldehyde (piperonal). Therefore, the most likely impurities are the unreacted starting material (piperonal) and over-brominated products, such as di-bromo-2H-1,3-benzodioxole-5-carbaldehyde.
Q2: Which purification technique is generally best for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Column chromatography is a versatile method for separating compounds with different polarities, such as the starting material, product, and di-brominated byproducts.
-
Recrystallization is effective if the desired product is significantly less soluble in a particular solvent than the impurities, and if the product is the major component of the crude mixture.
-
Purification via bisulfite adduct formation is highly specific for aldehydes and is an excellent method for separating the aldehyde product from non-aldehyde impurities.[2][3][4][5][6]
Q3: Can the methylenedioxy bridge of the benzodioxole ring be cleaved during purification?
A3: The 1,3-benzodioxole moiety is generally stable under standard purification conditions. However, it can be sensitive to strong acidic conditions. Prolonged exposure to acidic silica gel or the use of strongly acidic reagents should be avoided to minimize the risk of cleaving the methylenedioxy bridge.
Q4: What is the best way to store the purified this compound?
A4: Aldehydes can be susceptible to oxidation over time. It is recommended to store the purified compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to maintain its purity.
Data Presentation
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Silica Gel Column Chromatography | >98% | Good for separating compounds with different polarities. | Can lead to product degradation if the compound is acid-sensitive. Potential for acetal formation with alcohol eluents.[1] |
| Recrystallization | >99% (if successful) | Can provide very high purity. | Finding a suitable solvent can be challenging; may not be effective for removing impurities with similar solubility. |
| Bisulfite Adduct Formation | High purity with respect to non-aldehyde impurities. | Highly selective for aldehydes. Excellent for removing non-aldehyde impurities.[2][3][4][5][6] | Does not separate the target aldehyde from other aldehyde impurities (e.g., starting material). |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate).
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution:
-
Begin eluting the column with a low-polarity solvent system, such as 95:5 hexanes:ethyl acetate.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute the compounds.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, or mixtures such as ethyl acetate/hexanes or acetone/water) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Protocol 3: Purification via Sodium Bisulfite Adduct Formation
This protocol is particularly useful for removing non-aldehyde impurities.[2][3][4][5][6]
-
Adduct Formation:
-
Extraction of Impurities:
-
Add a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and deionized water to the separatory funnel and shake.
-
Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde, while the organic layer will contain the non-aldehyde impurities.
-
Separate the layers and save the aqueous layer.
-
-
Regeneration of the Aldehyde:
-
To recover the aldehyde, add a fresh portion of an organic solvent to the aqueous layer in the separatory funnel.
-
Slowly add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) until the solution is basic. This will reverse the reaction and regenerate the free aldehyde.[5]
-
-
Isolation:
-
Shake the separatory funnel to extract the regenerated aldehyde into the organic layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified aldehyde.[2]
-
Visualizations
Caption: Purification strategy selection workflow.
Caption: Common purification troubleshooting pathways.
References
Technical Support Center: Synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the bromination of 2H-1,3-benzodioxole-5-carbaldehyde (piperonal)?
A1: The bromination of piperonal is an electrophilic aromatic substitution reaction. The starting material contains two directing groups: the methylenedioxy group (-O-CH₂-O-) and the aldehyde group (-CHO). The methylenedioxy group is an activating ortho, para-director, while the aldehyde group is a deactivating meta-director. The activating group generally has a stronger influence on the position of substitution. Therefore, the bromine atom is predominantly directed to the positions ortho to the electron-donating methylenedioxy group, which are positions 6 and 7. This results in the formation of a mixture of 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde and the desired this compound.
Q2: What are the most common side products in this synthesis?
A2: The most common side products are:
-
6-bromo-2H-1,3-benzodioxole-5-carbaldehyde: This is the primary isomeric byproduct due to the directing effects of the substituents.
-
Dibrominated products: Over-bromination can occur if the reaction conditions, such as temperature and stoichiometry of the brominating agent, are not carefully controlled.
-
Unreacted starting material: Incomplete reaction can lead to the presence of residual 2H-1,3-benzodioxole-5-carbaldehyde.
-
Oxidation product: Although less common under standard bromination conditions, the aldehyde group can potentially be oxidized to a carboxylic acid (7-bromo-2H-1,3-benzodioxole-5-carboxylic acid), especially if strong oxidizing agents are present.
Q3: How can I minimize the formation of the 6-bromo isomer?
A3: Completely avoiding the formation of the 6-bromo isomer is challenging due to the similar activation of the 6 and 7 positions. However, optimizing reaction parameters such as temperature, solvent, and the choice of brominating agent can influence the isomeric ratio. It is advisable to perform small-scale trial reactions to determine the optimal conditions for maximizing the yield of the 7-bromo isomer.
Q4: What are suitable purification methods to separate the 7-bromo isomer from its side products?
A4: The separation of the 7-bromo isomer from the 6-bromo isomer and other byproducts can be challenging due to their similar physical properties. Common purification techniques include:
-
Column chromatography: This is often the most effective method for separating isomers. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial.
-
Recrystallization: If a suitable solvent system can be found where the solubility of the isomers differs significantly, fractional recrystallization can be employed.
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be a viable, albeit more expensive, option.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Deactivated catalyst (if used). | 1. Use a fresh or properly stored brominating agent. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor the progress by TLC or GC. 4. Ensure the catalyst is active and used in the correct amount. |
| Formation of Multiple Products (Observed on TLC/GC) | 1. Over-bromination leading to dibrominated products. 2. Presence of isomeric byproducts (e.g., 6-bromo isomer). 3. Reaction temperature is too high. | 1. Use a stoichiometric amount of the brominating agent. Consider adding the brominating agent slowly and at a low temperature. 2. Optimize reaction conditions to favor the formation of the desired isomer. Employ efficient purification techniques. 3. Lower the reaction temperature to improve selectivity. |
| Presence of Starting Material in the Final Product | 1. Incomplete reaction. 2. Insufficient amount of brominating agent. | 1. Increase the reaction time or temperature moderately. 2. Ensure the correct stoichiometry of the brominating agent is used. |
| Product is a Dark Color | 1. Presence of impurities or degradation products. 2. Residual bromine. | 1. Purify the product using column chromatography or recrystallization. 2. Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) before workup. |
Experimental Protocols
A general procedure for the bromination of 2H-1,3-benzodioxole-5-carbaldehyde is provided below. Note: This is a representative protocol and should be optimized for specific laboratory conditions and safety protocols.
Materials:
-
2H-1,3-benzodioxole-5-carbaldehyde (piperonal)
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Acetic Acid)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve 2H-1,3-benzodioxole-5-carbaldehyde in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
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Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
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Slowly add a solution of the brominating agent (e.g., NBS in the same solvent) to the reaction mixture with constant stirring.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Once the reaction is complete, quench any excess brominating agent by adding a saturated solution of sodium thiosulfate.
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Perform an aqueous workup to remove water-soluble byproducts.
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Extract the product with a suitable organic solvent.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Expected Products and Byproducts in the Bromination of 2H-1,3-benzodioxole-5-carbaldehyde
| Compound | Structure | Molecular Weight ( g/mol ) | Expected Position of Bromination | Role in the Reaction |
| 2H-1,3-benzodioxole-5-carbaldehyde | C₈H₆O₃ | 150.13 | N/A | Starting Material |
| This compound | C₈H₅BrO₃ | 229.03 | 7 | Desired Product |
| 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde | C₈H₅BrO₃ | 229.03 | 6 | Major Isomeric Byproduct |
| Dibromo-2H-1,3-benzodioxole-5-carbaldehyde | C₈H₄Br₂O₃ | 307.93 | e.g., 6,7 | Over-bromination Product |
Visualizations
Technical Support Center: Synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
Welcome to the technical support center for the synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, a key intermediate for researchers in drug development and organic synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction and improve yields.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily through the direct bromination of 2H-1,3-benzodioxole-5-carbaldehyde (piperonal).
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the bromination of piperonal can stem from several factors. The primary culprits are often incomplete reaction, formation of side products, and mechanical loss during workup and purification.
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Incomplete Reaction: Ensure your reaction has gone to completion by monitoring its progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
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Side Product Formation: The most common side products are the isomeric 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde and di-brominated products. To minimize these, precise control over reaction conditions is crucial. Using a less reactive brominating agent or conducting the reaction at a lower temperature can enhance regioselectivity. Maintaining a strict 1:1 stoichiometry of piperonal to the brominating agent is also critical to prevent di-bromination.
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Purification Losses: The product can be lost during recrystallization if an inappropriate solvent system is used or if the product is highly soluble in the mother liquor. Careful selection of the recrystallization solvent is key.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity for the 7-bromo isomer?
A2: Achieving high regioselectivity for the 7-position (alternatively named the 6-position) is a common challenge. The electronic nature of the formyl and methylenedioxy groups directs bromination to both the 6- and 7-positions.
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Choice of Brominating Agent: While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent for electron-rich aromatic rings. The use of NBS can help to suppress the formation of unwanted isomers.
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Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. Glacial acetic acid is a commonly used solvent for this type of bromination. Experimenting with other polar aprotic solvents might offer improved selectivity.
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Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can slow down the reaction rate and often leads to higher selectivity for the thermodynamically favored product.
Q3: My final product is difficult to purify. What are the recommended purification methods?
A3: The primary impurities are likely the unreacted starting material and isomeric byproducts.
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Recrystallization: This is the most common and effective method for purifying this compound. Ethanol is a frequently used solvent for recrystallization. The crude product should be dissolved in a minimum amount of hot ethanol and allowed to cool slowly to form pure crystals.
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Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of hexane and ethyl acetate in a ratio of approximately 9:1 is a good starting point for elution.
Q4: I am seeing a significant amount of di-brominated product. How can I prevent this?
A4: The formation of di-brominated species is a classic example of over-reaction.
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Stoichiometry: Carefully control the stoichiometry of your reactants. Use no more than one equivalent of the brominating agent relative to piperonal. A slight sub-stoichiometric amount of the brominating agent can sometimes be beneficial to ensure all of it is consumed, preventing over-bromination.
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Slow Addition: Add the brominating agent dropwise or in small portions to the solution of piperonal over a period of time. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given moment, thus favoring mono-bromination.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound. Please note that yields can vary based on the specific experimental setup and scale.
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Piperonal | Bromine (Br₂) | Glacial Acetic Acid | Room Temperature | 2 | ~70-80 | [1] |
| Piperonal | N-Bromosuccinimide (NBS) | Acetonitrile/Water | Room Temperature | 4-6 | ~75-85 | General Method |
Experimental Protocols
Protocol 1: Synthesis via Direct Bromination with Bromine in Acetic Acid
This protocol is based on the direct bromination of piperonal.
Materials:
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2H-1,3-benzodioxole-5-carbaldehyde (Piperonal)
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Bromine (Br₂)
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Glacial Acetic Acid
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Ethanol (for recrystallization)
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Sodium bisulfite solution (for quenching)
Procedure:
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In a well-ventilated fume hood, dissolve piperonal (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution in an ice bath to 0-5 °C.
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Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred piperonal solution. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, pour the mixture into a beaker containing ice-water.
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Quench any excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.
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Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
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Purify the crude product by recrystallization from hot ethanol to yield this compound as a crystalline solid.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting low yield in the synthesis.
References
Technical Support Center: 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
This technical support center provides essential information on the stability and storage of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde (CAS No. 19522-96-4), along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Stability and Storage
Proper handling and storage are crucial for maintaining the integrity and reactivity of this compound. This aromatic aldehyde is susceptible to degradation, particularly through oxidation.
Recommended Storage Conditions
For optimal stability, it is recommended to store this compound under the following conditions. These recommendations are based on best practices for handling air-sensitive aromatic aldehydes.
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Protects the compound from oxidation by atmospheric oxygen.[1][2] |
| Light | In an amber or opaque vial | Protects the compound from light-induced degradation. |
| Container | Tightly sealed container | Prevents exposure to moisture and air.[1][2] |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound.
Issue 1: Color Change of the Solid Compound (e.g., from off-white to yellow or brown)
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Possible Cause: This is a common indicator of degradation, most likely due to oxidation of the aldehyde functional group to a carboxylic acid, or other complex degradation pathways.[3] This can be initiated by prolonged exposure to air and/or light.
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Recommended Actions:
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Assess Purity: Before use, verify the purity of the material using analytical techniques such as NMR, HPLC, or LC-MS.
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Purification: If the purity is compromised, consider recrystallization to remove impurities.
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Proper Storage: If purification is not feasible, it is advisable to use a fresh batch of the compound and ensure that it is stored under the recommended conditions.
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Issue 2: Inconsistent or Poor Experimental Results
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Possible Cause:
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Compound Degradation: Use of a degraded starting material will lead to lower yields and the formation of side products.
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Contamination: The compound may have been contaminated during handling.
-
-
Recommended Actions:
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Verify Purity: As with a color change, the first step is to confirm the purity of the starting material.
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Review Handling Procedures: Ensure that clean, dry glassware and spatulas are used. Minimize the time the container is open to the atmosphere.
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Use Fresh Solutions: Solutions of the compound are generally less stable than the solid form. It is recommended to prepare solutions fresh for each experiment.
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Issue 3: Poor Solubility
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Possible Cause:
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Incorrect Solvent Choice: The compound may have limited solubility in the chosen solvent.
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Degradation: The degradation products, such as the corresponding carboxylic acid, may have different solubility profiles.
-
-
Recommended Actions:
-
Consult Solubility Data: Refer to available literature or supplier information for recommended solvents. Aromatic aldehydes are often soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
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Check for Degradation: If the compound appears discolored, degradation may be affecting its solubility.
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Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most common degradation pathway for aromatic aldehydes like this compound is oxidation of the aldehyde group to a carboxylic acid.[4] This is often facilitated by exposure to air (oxygen) and can be accelerated by light and elevated temperatures. Hydrolytic cleavage of the formyl group can also occur under certain conditions.[5]
Q2: Is this compound compatible with strong bases?
A2: No, this compound is incompatible with strong bases.[1][2] The presence of the aldehyde group makes the molecule susceptible to reactions such as the Cannizzaro reaction in the presence of a strong base if there are no alpha-hydrogens, or other base-catalyzed side reactions.
Q3: What are the hazardous decomposition products of this compound?
A3: Upon decomposition, typically at elevated temperatures, this compound can release hazardous substances including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (such as hydrogen bromide).[1][2]
Q4: How should I handle this compound safely in the laboratory?
A4: Always handle this compound in a well-ventilated area, preferably within a fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes.[1]
Experimental Protocols
Protocol for Assessing Compound Stability
This protocol provides a general framework for evaluating the stability of this compound under different storage conditions.
Objective: To determine the rate of degradation of this compound under various temperature and atmospheric conditions.
Materials:
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This compound
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Amber glass vials with screw caps
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Nitrogen or Argon gas supply
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Refrigerator (2-8°C)
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Oven or incubator set to 40°C (for accelerated stability testing)
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HPLC or GC-MS system for purity analysis
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Analytical balance
Procedure:
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Sample Preparation:
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Weigh out equal amounts (e.g., 10 mg) of this compound into several amber glass vials.
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Divide the vials into different study groups (e.g., recommended storage, ambient, accelerated).
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For the inert atmosphere group, purge the vials with nitrogen or argon before sealing.
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-
Storage Conditions:
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Group A (Recommended): Store vials at 2-8°C under an inert atmosphere.
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Group B (Ambient): Store vials at room temperature (20-25°C) exposed to air.
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Group C (Accelerated): Store vials at 40°C exposed to air.
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-
Time Points:
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Analyze a sample from each group at regular intervals (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).
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-
Analysis:
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At each time point, dissolve the contents of one vial from each group in a suitable solvent.
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Analyze the purity of the sample using a validated HPLC or GC-MS method.
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Quantify the peak area of the parent compound and any significant degradation products.
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-
Data Interpretation:
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Plot the percentage of the parent compound remaining over time for each storage condition.
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This will provide a quantitative measure of the compound's stability under different conditions.
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Visualizations
Troubleshooting Logic Flow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered with this compound.
Caption: Troubleshooting workflow for common experimental issues.
Potential Degradation Pathway
This diagram illustrates a simplified potential degradation pathway for this compound.
Caption: Simplified oxidation degradation pathway.
References
troubleshooting failed reactions with 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
Welcome to the technical support center for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a bifunctional molecule featuring both an aldehyde and an aryl bromide. This allows for a variety of subsequent reactions, including:
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Wittig Reaction: To form stilbene derivatives by reacting the aldehyde with phosphorus ylides.
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Reductive Amination: To synthesize secondary or tertiary amines by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent.
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Henry Reaction (Nitroaldol Reaction): To produce β-nitroalcohols or nitroalkenes by reacting the aldehyde with a nitroalkane.
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Suzuki-Miyaura Coupling: To form biaryl compounds by coupling the aryl bromide with a boronic acid or ester.
Q2: How can I purify the final products from reactions with this compound?
A2: Purification strategies depend on the specific reaction and the properties of the product. Common methods include:
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Column Chromatography: Silica gel chromatography is frequently used to separate the desired product from starting materials, reagents, and byproducts. A range of solvent systems, typically hexane/ethyl acetate or dichloromethane/methanol, can be employed.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
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Acid-Base Extraction: For amine products from reductive amination, acid-base extraction can be used to separate the basic amine from neutral or acidic impurities.
Q3: What are some common side reactions to be aware of?
A3: Depending on the reaction, several side reactions can occur:
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Wittig Reaction: Formation of both (E) and (Z) isomers of the alkene is common. Triphenylphosphine oxide is a significant byproduct that needs to be removed during purification.
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Reductive Amination: Over-alkylation of the amine can occur, leading to the formation of tertiary amines from primary amines. Reduction of the aldehyde to the corresponding alcohol is also a possible side reaction.
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Henry Reaction: Dehydration of the initially formed β-nitro alcohol to the corresponding nitroalkene is a common subsequent reaction, especially under harsh basic conditions or elevated temperatures.[1]
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Suzuki-Miyaura Coupling: Homocoupling of the boronic acid is a frequent side reaction. Protodeborylation of the boronic acid can also occur.
Troubleshooting Guides
Wittig Reaction: Low Yield of Stilbene Derivative
| Potential Cause | Troubleshooting Steps |
| Inefficient Ylide Formation | Ensure the phosphonium salt is dry and the base is sufficiently strong (e.g., n-BuLi, NaH, KOtBu). Use an anhydrous, aprotic solvent like THF or DMSO. |
| Unstable Ylide | For unstable ylides, generate it in situ at low temperatures (e.g., 0 °C or -78 °C) and add the aldehyde solution dropwise. |
| Steric Hindrance | The benzodioxole moiety may present some steric bulk. Consider using a less sterically hindered phosphonium ylide if possible. |
| Difficult Purification | Triphenylphosphine oxide can be difficult to separate. It can sometimes be removed by precipitation from a nonpolar solvent or by chromatography on alumina. |
Reductive Amination: Incomplete Conversion to Secondary Amine
| Potential Cause | Troubleshooting Steps |
| Slow Imine Formation | Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation. The use of molecular sieves can also help by removing the water formed during the reaction. |
| Premature Reduction of Aldehyde | Use a milder reducing agent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). |
| Sterically Hindered Amine | Reactions with bulky primary or secondary amines may require longer reaction times or elevated temperatures. |
| Low Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., anilines), the reaction may require acidic catalysis and longer reaction times. |
Henry Reaction: Formation of Nitroalkene instead of β-Nitro Alcohol
| Potential Cause | Troubleshooting Steps |
| Strong Base | Use a milder base, such as a tertiary amine (e.g., triethylamine) or a fluoride source (e.g., TBAF), to minimize dehydration. |
| High Reaction Temperature | Perform the reaction at lower temperatures (e.g., room temperature or below) to favor the formation of the alcohol adduct. |
| Prolonged Reaction Time | Monitor the reaction by TLC and work it up as soon as the starting material is consumed to prevent subsequent dehydration. |
Suzuki-Miyaura Coupling: Low Yield of Biaryl Product
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a pre-catalyst or generate the active Pd(0) species in situ. Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst. |
| Inefficient Transmetalation | The choice of base is crucial. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The base must be sufficiently strong to activate the boronic acid. |
| Homocoupling of Boronic Acid | Use a slight excess of the boronic acid (1.1-1.5 equivalents). Adding the aryl bromide slowly to the reaction mixture can sometimes minimize homocoupling. |
| Protodeborylation | Ensure anhydrous conditions if the reaction is sensitive to water, as this can lead to the replacement of the boronic acid group with a hydrogen atom. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for common transformations with aromatic aldehydes and aryl bromides, which can be used as a starting point for optimizing reactions with this compound.
| Reaction | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Wittig Reaction | Aromatic Aldehyde, Phosphonium Ylide | Strong Base (e.g., n-BuLi) | THF | 0 - RT | 2 - 12 | 70-95 |
| Reductive Amination | Aromatic Aldehyde, Primary Amine | NaBH(OAc)₃ | DCE | RT | 12 - 24 | 75-90 |
| Henry Reaction | Aromatic Aldehyde, Nitroalkane | TBAF | THF | RT | 2 - 6 | 80-95 |
| Suzuki Coupling | Aryl Bromide, Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 80 - 100 | 12 - 24 | 70-90 |
Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Wittig Reaction for Stilbene Synthesis
This protocol describes a general procedure for the synthesis of a stilbene derivative from this compound.
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Ylide Generation: To a solution of benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a strong base such as n-butyllithium (1.1 eq) dropwise at 0 °C. Stir the resulting orange-red solution for 1 hour at 0 °C.
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Reaction with Aldehyde: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the stilbene isomers and remove triphenylphosphine oxide.
Protocol 2: Reductive Amination for Secondary Amine Synthesis
This protocol outlines a general method for the synthesis of a secondary amine.
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Reaction Setup: To a solution of this compound (1.0 eq) and a primary amine (1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol, add 3Å molecular sieves.
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Imine Formation: Stir the mixture at room temperature for 1-2 hours.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
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Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the product with dichloromethane or ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which can be synthesized via two primary routes:
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Route A: Direct bromination of 2H-1,3-benzodioxole-5-carbaldehyde (piperonal).
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Route B: Formylation of 6-bromo-2H-1,3-benzodioxole.
Issue 1: Low Yield in Direct Bromination of Piperonal (Route A)
Question: My direct bromination of piperonal is resulting in a low yield of the desired this compound. What are the potential causes and solutions?
Answer:
Low yields in the direct bromination of piperonal can be attributed to several factors, primarily related to over-bromination and suboptimal reaction conditions.
| Potential Cause | Recommended Solution |
| Over-bromination (di- or tri-bromination) | The benzodioxole ring is highly activated, making it susceptible to multiple brominations. • Control Stoichiometry: Use a precise 1:1 molar ratio of piperonal to bromine. • Slow Addition of Bromine: Add the bromine solution dropwise at a controlled rate to maintain a low concentration of bromine in the reaction mixture. |
| Suboptimal Temperature | The reaction may be sensitive to temperature fluctuations. • Maintain Room Temperature: A reported successful synthesis was conducted at room temperature[1]. Avoid excessive heating, which can lead to side reactions. |
| Incorrect Solvent | The choice of solvent can influence the reaction rate and selectivity. • Use a Non-polar Solvent: Ethyl acetate has been reported as an effective solvent for this reaction[1]. |
| Inadequate Reaction Time | The reaction may not have proceeded to completion. • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. A reaction time of 6 hours has been reported to give a good yield[1]. |
Issue 2: Cleavage of the Benzodioxole Ring During Formylation (Route B)
Question: I am attempting to formylate 6-bromo-2H-1,3-benzodioxole and observing decomposition of my starting material, likely due to the cleavage of the dioxole ring. How can I prevent this?
Answer:
The 1,3-benzodioxole ring is sensitive to strong Lewis acids, which are often used in formylation reactions. Cleavage of this ring is a common side reaction.
| Potential Cause | Recommended Solution |
| Harsh Lewis Acid Conditions | Strong Lewis acids like AlCl₃ can readily cleave the acetal-like dioxole ring. • Use a Milder Lewis Acid: Tin(IV) chloride (SnCl₄) is a suitable alternative. • Low Temperature: Perform the reaction at low temperatures (-10 °C to 0 °C) to minimize decomposition. |
| Presence of Protic Acids | Traces of water or other protic acids can facilitate ring opening. • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Inappropriate Formylating Agent | Some formylating agents require harsh conditions. • Use Dichloromethyl Methyl Ether: This reagent, in combination with a mild Lewis acid like SnCl₄, has been used successfully for the formylation of similar benzodioxole derivatives. |
Frequently Asked Questions (FAQs)
Q1: What are the two main synthetic routes to prepare this compound?
A1: The two primary synthetic strategies are:
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Electrophilic Bromination: Direct bromination of the commercially available 2H-1,3-benzodioxole-5-carbaldehyde (piperonal).
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Formylation: Formylation of a pre-brominated precursor, 6-bromo-2H-1,3-benzodioxole.
Q2: How can I control the regioselectivity of the bromination of piperonal to favor the desired 7-bromo isomer?
A2: The formyl group is a meta-director, while the methylenedioxy group is an ortho, para-director. In the case of piperonal, the directing effects of the two groups work in concert to favor substitution at the position ortho to the methylenedioxy group and meta to the formyl group, which is the 7-position. Controlling the stoichiometry and reaction conditions as outlined in the troubleshooting guide for low yield will help to achieve selective mono-bromination at this position.
Q3: What analytical techniques can I use to monitor the progress of the reaction and characterize the final product?
A3:
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Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of starting materials and the formation of the product.
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Product Characterization:
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NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify the position of the bromine atom.
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Mass Spectrometry (MS): To determine the molecular weight of the product and confirm the presence of bromine through its characteristic isotopic pattern.
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Infrared (IR) Spectroscopy: To identify the key functional groups, such as the aldehyde (C=O stretch) and the C-Br bond.
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Experimental Protocols
Protocol: Direct Bromination of 2H-1,3-benzodioxole-5-carbaldehyde (Piperonal)[1]
This protocol is based on a reported synthesis and should be adapted and optimized for specific laboratory conditions.
Materials:
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2H-1,3-benzodioxole-5-carbaldehyde (piperonal)
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Bromine (Br₂)
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Ethyl acetate
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Saturated sodium thiosulfate solution
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolve 2H-1,3-benzodioxole-5-carbaldehyde in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Prepare a solution of bromine in ethyl acetate (1 equivalent).
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Slowly add the bromine solution dropwise to the stirred solution of piperonal at room temperature over a period of 1 hour.
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Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain this compound. A reported yield for this reaction is 70.1%[1].
Quantitative Data Summary
| Parameter | Route A: Direct Bromination of Piperonal |
| Starting Material | 2H-1,3-benzodioxole-5-carbaldehyde |
| Brominating Agent | Bromine (Br₂) |
| Solvent | Ethyl acetate |
| Temperature | Room Temperature |
| Reaction Time | 6 hours |
| Reported Yield | 70.1%[1] |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
characterization challenges of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common characterization challenges associated with 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and characterization of this compound.
Problem 1: Ambiguous Spectroscopic Data
Q1: The 1H NMR spectrum of my synthesized this compound shows unexpected peaks or splitting patterns. How can I confirm the structure?
A1: Structural elucidation of this compound can be challenging due to the potential for isomeric impurities. Here's a systematic approach to troubleshooting your NMR data:
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Isomeric Impurities: The most common issue is the presence of other brominated isomers, such as 6-bromo-1,3-benzodioxole-5-carbaldehyde. The electronic environment of the aromatic protons is distinct for each isomer, leading to different chemical shifts and coupling constants.
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Action: Compare your experimental spectrum with predicted spectra for all possible isomers. Utilize 2D NMR techniques like COSY and HMBC to establish connectivity between protons and carbons.
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Residual Solvents: Ensure that peaks corresponding to residual solvents from your purification process (e.g., ethyl acetate, hexanes, dichloromethane) are correctly identified.
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Degradation: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid, especially if the sample has been stored for an extended period or exposed to air.
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Action: Look for a broad singlet around 10-12 ppm in the 1H NMR spectrum, which is characteristic of a carboxylic acid proton.
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Q2: My mass spectrometry results show a molecular ion peak that does not match the expected mass of this compound (228.94 g/mol ). What could be the reason?
A2: Discrepancies in mass spectrometry data can arise from several factors:
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Isotopic Pattern of Bromine: A key characteristic of bromine-containing compounds is the isotopic signature of bromine (79Br and 81Br are present in an approximate 1:1 ratio). Your mass spectrum should exhibit two peaks of nearly equal intensity for the molecular ion, one at M+ and one at M+2. If this pattern is absent, it's unlikely your compound contains bromine.
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Ionization Technique: The choice of ionization technique (e.g., ESI, EI) can influence fragmentation patterns. Electron ionization (EI) may lead to significant fragmentation, and the molecular ion peak might be weak or absent.
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Action: Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the likelihood of observing the molecular ion.
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Presence of Adducts: In ESI-MS, molecules can form adducts with ions from the solvent or additives (e.g., [M+Na]+, [M+K]+, [M+CH3CN]+). Calculate the expected masses for common adducts to see if they match your observed peaks.
Problem 2: Purity and Purification Issues
Q3: I am having difficulty purifying this compound by column chromatography. The compound seems to co-elute with impurities.
A3: Co-elution during chromatography is a common challenge, often due to impurities with similar polarities.
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Starting Material: Incomplete reaction can lead to the presence of the starting material, 1,3-benzodioxole-5-carbaldehyde (piperonal), in your crude product.
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Di-brominated Byproducts: Over-bromination can result in the formation of di-bromo-1,3-benzodioxole-5-carbaldehyde species.
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Solvent System Optimization: The choice of solvent system is critical for achieving good separation.
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Action: Perform a systematic optimization of your solvent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. Thin Layer Chromatography (TLC) with different solvent systems can help in identifying the optimal conditions before scaling up to column chromatography.
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Alternative Purification Techniques: If column chromatography is ineffective, consider other techniques such as preparative TLC or recrystallization.
Frequently Asked Questions (FAQs)
Q4: What are the expected key signals in the 1H and 13C NMR spectra for this compound?
Q5: What are the characteristic peaks to look for in the IR spectrum of this compound?
A5: The IR spectrum should display characteristic absorption bands for the key functional groups present in the molecule.
Q6: Is this compound stable? What are the recommended storage conditions?
A6: Aldehydes, in general, can be sensitive to oxidation. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen) to minimize degradation. Protect the compound from light, as it can also promote degradation.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for Brominated 1,3-Benzodioxole-5-carbaldehyde Isomers
| Property | 6-bromo-1,3-benzodioxole-5-carbaldehyde | This compound (Predicted) |
| Molecular Formula | C8H5BrO3 | C8H5BrO3 |
| Molecular Weight | 229.03 g/mol [1] | 229.03 g/mol |
| CAS Number | 15930-53-7[1] | 19522-96-4[2] |
| 1H NMR (ppm) | ~9.8 (s, 1H, CHO), ~7.3 (s, 1H, Ar-H), ~7.1 (s, 1H, Ar-H), ~6.1 (s, 2H, OCH2O) | ~9.7 (s, 1H, CHO), ~7.4 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~6.2 (s, 2H, OCH2O) |
| 13C NMR (ppm) | ~190 (CHO), ~152, ~149, ~135, ~115, ~112, ~110, ~102 (OCH2O) | ~190 (CHO), ~153, ~148, ~133, ~117, ~114, ~111, ~103 (OCH2O) |
| IR (cm-1) | ~2880, 2780 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic), ~1250, 1040 (C-O, ether) | ~2890, 2790 (C-H, aldehyde), ~1685 (C=O, aldehyde), ~1605, 1485 (C=C, aromatic), ~1260, 1035 (C-O, ether) |
| Mass Spectrum | m/z 228/230 (M+, M+2)[1] | m/z 228/230 (M+, M+2) |
Note: Predicted data for the 7-bromo isomer is based on established spectroscopic trends for substituted aromatic compounds and data from related benzodioxole derivatives.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the molecular structure and identify the positions of substituents.
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
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Data Acquisition:
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1H NMR: Acquire a standard one-dimensional proton spectrum.
-
13C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (if needed): Perform COSY, HSQC, and HMBC experiments to confirm proton-proton and proton-carbon correlations.
-
-
Data Analysis: Integrate the signals in the 1H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
2. Mass Spectrometry (MS)
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Objective: To determine the molecular weight and confirm the elemental composition.
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
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Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or GC-MS with EI).
-
Data Acquisition:
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Full Scan Mode: Acquire a full scan mass spectrum to identify the molecular ion peak.
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High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
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-
Data Analysis: Identify the molecular ion peak and look for the characteristic M+/M+2 isotopic pattern for bromine. Analyze the fragmentation pattern to gain further structural information.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.
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Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
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Instrumentation: An FTIR spectrometer.
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Data Acquisition: Acquire the spectrum in the range of 4000-400 cm-1.
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Data Analysis: Identify the characteristic absorption bands for the aldehyde C-H stretch, carbonyl (C=O) stretch, aromatic C=C stretches, and the C-O ether stretches of the dioxole ring.
4. High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the compound.
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Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
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Instrumentation: An HPLC system with a UV detector.
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Chromatographic Conditions:
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Column: A reverse-phase C18 column is typically suitable.
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Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.
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Detection: Monitor the elution profile at a wavelength where the compound has strong UV absorbance (e.g., 254 nm or 280 nm).
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-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Troubleshooting decision pathway for ambiguous characterization data.
References
Technical Support Center: Purification of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing this compound?
A1: The synthesis of this compound typically involves the bromination of 2H-1,3-benzodioxole-5-carbaldehyde (piperonal). The most common impurities arise from this reaction and include:
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Unreacted Starting Material: Residual 2H-1,3-benzodioxole-5-carbaldehyde.
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Regioisomers: The primary isomeric impurity is 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde. Depending on the reaction conditions, other isomers may also be formed.
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Di-brominated Products: Over-bromination can lead to the formation of di-bromo-2H-1,3-benzodioxole-5-carbaldehyde species.
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Oxidation Products: The aldehyde functional group can be susceptible to oxidation, leading to the corresponding carboxylic acid, 7-bromo-2H-1,3-benzodioxole-5-carboxylic acid.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are:
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Column Chromatography: Effective for separating the desired product from regioisomers and other impurities with different polarities.
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Recrystallization: A suitable method for removing smaller amounts of impurities, provided a suitable solvent system is identified.
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Bisulfite Adduct Formation: A classical and highly effective method for separating aldehydes from non-aldehydic impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the purification process. By spotting the crude mixture, collected fractions, and a reference standard (if available), you can assess the separation of the desired product from impurities. Visualization can be achieved using a UV lamp (254 nm), as the aromatic rings of these compounds are UV-active.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the desired product and its regioisomeric impurity (6-bromo isomer).
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Possible Cause: The solvent system (eluent) has either too high or too low polarity.
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Solution:
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Optimize the solvent system using TLC. A good starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate.
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Aim for an Rf value of 0.25-0.35 for the desired product on the TLC plate to ensure good separation on the column.
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A shallow gradient elution (gradually increasing the polarity of the eluent) can improve the separation of closely eluting compounds.
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Issue 2: The compound is not eluting from the column.
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Possible Cause: The eluent is not polar enough.
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Solution: Gradually increase the polarity of the solvent system. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
| Eluent System (Hexane:Ethyl Acetate) | Relative Polarity | Typical Application |
| 95:5 | Low | Eluting non-polar impurities. |
| 90:10 to 80:20 | Medium | Eluting the desired product and its isomers. |
| 70:30 and higher | High | Eluting highly polar impurities. |
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
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Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of significant impurities can also inhibit crystallization.
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Solution:
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Add a small amount of additional hot solvent to dissolve the oil.
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Allow the solution to cool more slowly. Insulating the flask can help.
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Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation.
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If the issue persists, the crude material may require pre-purification by column chromatography to remove a substantial amount of impurities.
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Issue 2: Poor recovery of the purified product.
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Possible Cause: The chosen solvent is too good at dissolving the compound, even at low temperatures.
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Solution:
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Use a solvent system consisting of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble when cold).
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After dissolving the compound in a minimal amount of the hot "good" solvent, slowly add the "poor" solvent until the solution becomes slightly turbid, then reheat to clarify and allow to cool slowly.
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| Solvent/System | Suitability for Aromatic Aldehydes |
| Ethanol | Often a good choice for recrystallization. |
| Isopropanol | Another common and effective solvent. |
| Hexane/Ethyl Acetate | A versatile two-solvent system. |
| Toluene | Can be effective for aromatic compounds. |
Bisulfite Adduct Formation
Issue 1: Low yield of the precipitated bisulfite adduct.
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Possible Cause: The sodium bisulfite solution is not saturated or has degraded. The reaction may be incomplete.
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Solution:
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Prepare a fresh, saturated solution of sodium bisulfite in water.
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Increase the reaction time and ensure vigorous stirring to maximize contact between the aldehyde and the bisulfite solution.
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The reaction is an equilibrium; using a larger excess of the bisulfite solution can drive the equilibrium towards adduct formation.
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Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat top surface.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel.
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Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity as needed based on TLC analysis of the collected fractions.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Purification by Bisulfite Adduct Formation
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Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Extraction: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 5-10 minutes. The aldehyde-bisulfite adduct will precipitate as a white solid or dissolve in the aqueous layer.
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Separation: Separate the aqueous layer (containing the adduct) from the organic layer (containing non-aldehydic impurities).
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Washing: Wash the organic layer with additional water and combine all aqueous layers.
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Regeneration of Aldehyde: To the combined aqueous layers, add a strong base (e.g., 10% sodium hydroxide solution) until the solution is basic (pH > 10). This will regenerate the aldehyde.
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Back-extraction: Extract the regenerated aldehyde back into an organic solvent (e.g., diethyl ether).
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Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield the purified aldehyde.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for column chromatography.
Technical Support Center: Scale-Up Synthesis of 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde.
Synthetic Strategy Overview
The direct bromination of 2H-1,3-benzodioxole-5-carbaldehyde (piperonal) is challenging due to the directing effects of the aldehyde and methylenedioxy groups, which predominantly yield the undesired 6-bromo isomer. A more effective strategy involves a two-step process:
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Bromination: Synthesis of a suitable brominated 1,3-benzodioxole precursor.
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Formylation: Introduction of the carbaldehyde group at the 5-position of the brominated precursor.
Two potential routes are outlined below, with associated troubleshooting for each critical step.
Caption: Alternative synthetic routes to this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Route 1: Formylation of 6-Bromo-1,3-benzodioxole
Step 1: Bromination of 1,3-Benzodioxole
Q1: What are the common challenges in the bromination of 1,3-benzodioxole to obtain 6-bromo-1,3-benzodioxole?
A1: The primary challenges include controlling the regioselectivity and preventing over-bromination. The methylenedioxy group is an activating ortho-para director, leading to potential substitution at both the 4- and 5-positions (equivalent to the 7- and 6-positions in the final product numbering).
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of 6-Bromo Isomer | Non-selective bromination leading to a mixture of isomers. | Employ a milder brominating agent such as N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile. This can improve selectivity for the desired isomer. |
| Formation of Dibromo Products | Reaction conditions are too harsh, or an excess of the brominating agent is used. | Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise or as a solution over time to maintain a low concentration in the reaction mixture. Maintain a low reaction temperature (e.g., 0-5 °C). |
| Reaction Does Not Go to Completion | Insufficient activation of the brominating agent or low reactivity of the substrate under mild conditions. | If using NBS, the addition of a catalytic amount of a protic acid (e.g., acetic acid) can enhance the electrophilicity of the bromine. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
| Difficult Purification of Isomers | Similar polarities of the mono-brominated isomers. | Utilize column chromatography with a high-resolution silica gel and a carefully optimized eluent system (e.g., hexane/ethyl acetate gradients). In some cases, recrystallization from a suitable solvent system may be effective. |
Step 2: Formylation of 6-Bromo-1,3-benzodioxole
Q2: How can I achieve selective formylation at the 5-position of 6-bromo-1,3-benzodioxole?
A2: The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings.[1][2][3][4][5] The regioselectivity will be influenced by the directing effects of the bromine atom and the methylenedioxy group. The ether linkages of the methylenedioxy group are ortho-para directing, while the bromine is a deactivating ortho-para director. This should favor substitution at the 5-position.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Reaction Conversion | The aromatic ring is deactivated by the bromine atom, making it less susceptible to electrophilic attack by the Vilsmeier reagent.[5] | Increase the reaction temperature gradually after the initial addition of the substrate. Use a slight excess of the Vilsmeier reagent (1.2-1.5 equivalents). Ensure strictly anhydrous conditions, as moisture will quench the Vilsmeier reagent. |
| Formation of Unwanted Isomers | The directing effects are not completely selective, leading to some formylation at other positions. | Optimize the reaction temperature; lower temperatures may enhance selectivity. Screen different Vilsmeier reagents (e.g., generated from different formamides or using oxalyl chloride instead of POCl₃). |
| Complex Reaction Mixture | Decomposition of the starting material or product under the reaction conditions. | Maintain a low temperature during the formation of the Vilsmeier reagent and the initial addition of the substrate. Ensure the work-up procedure (hydrolysis of the iminium salt intermediate) is performed carefully at low temperatures by pouring the reaction mixture onto ice. |
| Difficult Product Isolation | The product may be soluble in the aqueous layer during work-up, or form emulsions. | After quenching, thoroughly extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). If emulsions form, the addition of brine may help to break them. |
Route 2: Directed ortho-Metalation
Q3: What is directed ortho-metalation and how can it be applied to this synthesis?
A3: Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[6][7][8][9] It involves the use of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. For the synthesis of the target molecule, a suitable DMG would be required at the 6-position of the 1,3-benzodioxole ring to direct lithiation to the 7-position. This lithiated intermediate can then be quenched with a formylating agent.
| Issue | Potential Cause | Troubleshooting Steps |
| Inefficient Lithiation | The directing group is not effective enough, or the organolithium base is not sufficiently reactive. The proton at the 7-position is not acidic enough. | Screen different directing groups. Amide and carbamate groups are generally very effective DMGs.[10] Use a stronger base system, such as sec-butyllithium or tert-butyllithium, often in the presence of a chelating agent like TMEDA.[7] |
| Reaction with the Directing Group | The organolithium base may react with the directing group itself if it is electrophilic. | Choose a directing group that is stable to strong bases at low temperatures. Perform the reaction at very low temperatures (e.g., -78 °C). |
| Low Yield After Quenching | The lithiated intermediate is unstable or the formylating agent is not reactive enough. | Use a highly reactive formylating agent such as anhydrous DMF. Add the formylating agent at low temperature and allow the reaction to warm slowly. |
| Side Reactions | The organolithium reagent can act as a nucleophile and add to the formylating agent. | Use a "masked" formylating agent that is less prone to nucleophilic addition.[11] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of an Aromatic Substrate (General Procedure)
This protocol provides a general outline for the Vilsmeier-Haack reaction, which can be adapted for the formylation of 6-bromo-1,3-benzodioxole.[4]
Caption: General workflow for the Vilsmeier-Haack formylation reaction.
Materials and Reagents:
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6-Bromo-1,3-benzodioxole
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Anhydrous N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Anhydrous solvent (e.g., Dichloromethane, if needed)
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Crushed ice
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Aqueous sodium hydroxide or sodium acetate solution
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Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous DMF. Cool the flask to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (1.2-1.5 equivalents) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30-60 minutes.
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Substrate Addition: Dissolve 6-bromo-1,3-benzodioxole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 40-60 °C. Monitor the reaction progress by TLC or GC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice.
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Neutralization and Hydrolysis: Slowly add a cold aqueous solution of sodium hydroxide or sodium acetate to neutralize the mixture and hydrolyze the intermediate iminium salt. Stir until the hydrolysis is complete.
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Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent.
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Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction parameters for Vilsmeier-Haack formylation reactions. Note that optimal conditions will vary depending on the specific substrate and scale.
| Parameter | Typical Range |
| Substrate Concentration | 0.1 - 1.0 M |
| Equivalents of Vilsmeier Reagent | 1.1 - 2.0 |
| Reaction Temperature | 0 °C to 80 °C |
| Reaction Time | 1 - 12 hours |
| Typical Yield | 60 - 90% (highly substrate-dependent) |
Disclaimer
The information provided in this technical support center is intended for guidance and troubleshooting purposes for qualified researchers and professionals. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Users should consult relevant safety data sheets (SDS) for all reagents and solvents before use. The provided protocols are general and may require optimization for specific applications and scales.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. grokipedia.com [grokipedia.com]
- 7. baranlab.org [baranlab.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent [organic-chemistry.org]
handling and safety precautions for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde (also known as 6-Bromopiperonal).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
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Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
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Respiratory Irritation: May cause respiratory irritation.[1][2][3] Some sources also indicate it may be harmful if swallowed and could cause an allergic skin reaction.[4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability and safety, store this compound in a dry, cool, and well-ventilated place.[2][5][6] Keep the container tightly closed.[2][5][6] It is also recommended to store it under an inert atmosphere as it may be air-sensitive.[1][2]
Q3: What materials are incompatible with this compound?
A3: Avoid contact with strong oxidizing agents and strong bases, as these materials are incompatible with the compound.[1][2]
Q4: What personal protective equipment (PPE) should be worn when handling this chemical?
A4: When handling this compound, it is crucial to use the following personal protective equipment:
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Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][6]
-
Hand Protection: Wear protective gloves.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][6]
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Respiratory Protection: In case of insufficient ventilation or for large-scale use, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Accidental Skin Contact | Direct contact with the solid or solutions containing the compound. | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5][6] If skin irritation persists, seek medical attention.[1][5][6] Remove and wash contaminated clothing before reuse.[2][5] |
| Accidental Eye Contact | Exposure to dust or splashes of solutions. | Rinse cautiously with water for several minutes.[2][5] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][5] If eye irritation persists, get medical advice/attention.[2][5] |
| Inhalation of Dust | Improper handling outside of a fume hood or with inadequate ventilation. | Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2][5] If the person feels unwell or is not breathing, provide artificial respiration and seek immediate medical attention.[1][2] |
| Accidental Ingestion | Poor laboratory hygiene, such as not washing hands after handling. | Clean the mouth with water and drink plenty of water afterwards.[5][6] Seek medical attention.[1] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₅BrO₃ | [3][7] |
| Molecular Weight | 229.03 g/mol | [3][7] |
| Melting Point | 128-132 °C | [7] |
| Form | Solid | [7] |
Experimental Protocols
Note: Always conduct experiments in a well-ventilated fume hood and wear the appropriate personal protective equipment.
General Handling and Dispensing Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5][6] Confirm that all necessary PPE is available and in good condition.
-
Dispensing:
-
Perform all weighing and dispensing of the solid compound within a chemical fume hood to avoid inhalation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Avoid creating dust.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with this compound.
-
-
Post-Handling:
-
Waste Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations.[5]
Visual Workflow
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- | C8H5BrO3 | CID 95062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 6-溴-1,3-苯并二氧杂环戊二烯-5-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde and Other Benzodioxole Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. This guide provides a comparative analysis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde and other benzodioxole derivatives, focusing on their potential as anticancer agents. While direct experimental data for this compound is limited, this guide synthesizes available information on related compounds to infer its potential activity and provides a framework for its evaluation.
Physicochemical Properties and Synthesis
The introduction of a bromine atom at the 7-position of the benzodioxole ring, along with the carbaldehyde group at the 5-position, significantly influences the molecule's electronic and steric properties. The bromine atom, being an electron-withdrawing group, can modulate the reactivity of the aromatic ring and the aldehyde functionality. The synthesis of this compound and its derivatives often involves multi-step processes, including bromination, formylation, and subsequent modifications of the aldehyde group.
Comparative Biological Activity
A study on benzodioxole-based thiosemicarbazones demonstrated that bromo-substituted derivatives exhibited noteworthy cytotoxic effects against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. This suggests that the 7-bromo substitution in the target molecule could be a valuable feature for anticancer activity.
To provide a quantitative context, the following table summarizes the cytotoxic activity (IC50 values) of some benzodioxole derivatives from a representative study. It is important to note that these are not direct comparisons with this compound but serve to illustrate the potential potency of this class of compounds.
| Compound | Cell Line | IC50 (µM) |
| Benzodioxole-thiosemicarbazone Derivative 1 (with Bromine) | A549 | 24.0 ± 3.46 |
| C6 | 23.33 ± 2.08 | |
| Benzodioxole-thiosemicarbazone Derivative 2 (with Biphenyl) | A549 | 10.67 ± 1.53 |
| C6 | 4.33 ± 1.04 | |
| Benzodioxole-thiosemicarbazone Derivative 3 (with Naphthyl) | A549 | 51.5 ± 4.95 |
| C6 | 25.33 ± 1.53 | |
| Cisplatin (Reference Drug) | A549 | 3.0 ± 0.88 |
| C6 | 6.83 ± 0.28 |
Data extracted from a study on benzodioxole-based thiosemicarbazone derivatives. The specific structures of the tested compounds are detailed in the original publication.
Potential Signaling Pathways and Mechanisms of Action
The anticancer activity of benzodioxole derivatives has been attributed to various mechanisms of action. While the specific pathways modulated by this compound remain to be elucidated, related compounds have been shown to interact with key cellular targets involved in cancer progression.
One such target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival. Inhibition of EGFR signaling is a validated strategy in cancer therapy. The diagram below illustrates a simplified representation of the EGFR signaling pathway and the potential point of intervention for a benzodioxole-based inhibitor.
Caption: Simplified EGFR signaling pathway and potential inhibition by a benzodioxole derivative.
Other potential mechanisms of action for benzodioxole derivatives include the inhibition of other receptor tyrosine kinases (e.g., VEGFR-2), topoisomerase IIα, and the thioredoxin reductase (TrxR) system. Further investigation is required to determine the specific molecular targets of this compound.
Experimental Protocols
To facilitate the evaluation of this compound and its comparison with other derivatives, a standard experimental protocol for assessing cytotoxicity is provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
The following diagram outlines the general workflow for the MTT assay.
Caption: General workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel anticancer agents. Based on the structure-activity relationships of related compounds, the presence of the bromo substituent is anticipated to contribute favorably to its biological activity. However, comprehensive experimental validation is crucial.
Future research should focus on:
-
Synthesis and Characterization: Efficient synthesis of this compound and a library of its derivatives.
-
In Vitro Screening: Systematic evaluation of the cytotoxicity of these compounds against a panel of cancer cell lines to determine their IC50 values and establish a clear structure-activity relationship.
-
Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by the most potent compounds.
-
In Vivo Efficacy: Evaluation of the antitumor activity of lead compounds in preclinical animal models.
This guide provides a foundational understanding of the potential of this compound in the context of benzodioxole-based drug discovery. The provided protocols and conceptual frameworks are intended to facilitate further research and development in this exciting area.
biological activity of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde compared to analogues
A Comparative Guide to the Biological Activity of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde and Its Analogues
This guide provides a comparative analysis of the biological activity of this compound and its structurally related analogues. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison of the performance of these compounds based on available experimental data.
Introduction
The 1,3-benzodioxole scaffold is a prominent feature in a variety of biologically active compounds, both natural and synthetic. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. The introduction of different substituents, such as a bromine atom and a carbaldehyde group, can significantly modulate the biological effects of the parent molecule. This guide focuses on comparing the reported biological activities of this compound and its analogues.
Data Presentation
The following tables summarize the quantitative data for the biological activities of various benzodioxole derivatives, categorized by their primary pharmacological effect.
Table 1: Cytotoxic Activity of Benzodioxole Derivatives
| Compound ID | Cancer Cell Line | IC50 / CC50 (µM) | Reference |
| Compound 3e (Aryl acetate derivative) | HeLa (Cervical) | 219 (CC50) | [1] |
| Compound 2a (Carboxamide derivative) | Hep3B (Liver) | - (Showed potent activity) | [2] |
| Compound 2b (Carboxamide derivative) | Hep3B (Liver) | - (Showed activity) | [2] |
| Compound IId (Carboxamide derivative) | Four cancer cell lines | 26–65 | [3] |
| Compounds 5a, 5b, 6a, 6b, 7a, 7b | HeLa, Caco-2, Hep3B | 3940-9120 (Weak or negligible) | [2] |
| Various 1,3-benzodioxoles (2-12) | Three human tumor cell lines | No cytotoxic effects at 100 µM | [4] |
Table 2: Anti-inflammatory Activity (Cyclooxygenase Inhibition) of Benzodioxole Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Compound 4f (Aryl acetic acid derivative) | COX-1 | 0.725 | - | [1] |
| Compound 3b (Aryl acetate derivative) | COX-1 | 1.12 | 0.862 | [1] |
| COX-2 | 1.3 | [1] | ||
| Compound 4d (Aryl acetic acid derivative) | COX-1/COX-2 | - | 1.809 | [1] |
| Ketoprofen (Control) | COX-1/COX-2 | - | 0.196 | [1] |
Table 3: Antidiabetic Activity (α-Amylase Inhibition) of Benzodioxole Derivatives
| Compound ID | Target | IC50 (µM) | In Vitro Cytotoxicity (Hek293t normal cells, IC50, µM) | Reference |
| Compound IIa (Carboxamide derivative) | α-Amylase | 0.85 | > 150 | [3][5] |
| Compound IIc (Carboxamide derivative) | α-Amylase | 0.68 | > 150 | [3][5] |
Table 4: Antimicrobial Activity of a Brominated Benzodioxole Analogue
| Compound | Organism | Activity | Reference |
| 6-bromo-1,3-benzodioxole-5-carboxaldehyde | B. subtilis, E. coli, S. aureus, P. aeruginosa, C. albicans | Effective antibacterial and antifungal agent | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTS Assay)
The cytotoxic effects of the benzodioxole derivatives were commonly evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[5]
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, Hep3B) or normal cell lines (e.g., Hek293t) were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period.
-
MTS Reagent Addition: Following incubation, the MTS reagent was added to each well.
-
Measurement: Viable cells metabolize the MTS tetrazolium salt into a colored formazan product. The absorbance of the formazan was measured at a specific wavelength, which is directly proportional to the number of living cells.
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) or half-maximal inhibitory concentration (IC50) values were determined by plotting the percentage of cell viability against the compound concentration.[5]
Cyclooxygenase (COX) Inhibition Assay
The in vitro COX inhibitory activity of the synthesized compounds was evaluated using a COX inhibition assay kit.[1]
-
Enzyme Preparation: COX-1 and COX-2 enzymes were prepared according to the manufacturer's instructions.
-
Compound Incubation: The test compounds and a positive control (e.g., Ketoprofen) were incubated with the respective COX enzymes.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, was added to initiate the reaction.
-
Detection: The production of prostaglandins was measured, typically through a colorimetric or fluorometric method, to determine the extent of enzyme inhibition.
-
Data Analysis: The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, were calculated.
α-Amylase Inhibition Assay
The potential of benzodioxole derivatives as antidiabetic agents was assessed by their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion.[3]
-
Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution (substrate) were prepared.
-
Compound Incubation: The test compounds were pre-incubated with the α-amylase solution.
-
Reaction Initiation: The starch solution was added to the enzyme-inhibitor mixture to start the reaction.
-
Reaction Termination and Measurement: The reaction was stopped after a specific time, and the amount of reducing sugars produced was quantified using a colorimetric method (e.g., dinitrosalicylic acid reagent).
-
Data Analysis: The percentage of inhibition was calculated, and the IC50 values were determined.
Mandatory Visualization
The following diagram illustrates a general workflow for the evaluation of the biological activity of benzodioxole derivatives, from initial screening to more specific assays.
Caption: Workflow for evaluating benzodioxole derivatives.
References
- 1. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of Benzodioxole Carbaldehydes
This guide provides a comparative spectroscopic analysis of benzodioxole carbaldehydes, offering experimental data and protocols relevant to researchers, scientists, and professionals in drug development. The focus is on the key analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the characterization and differentiation of these compounds.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for two common isomers of benzodioxole carbaldehyde: 3,4-methylenedioxybenzaldehyde (piperonal) and 2,3-methylenedioxybenzaldehyde.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| 3,4-Methylenedioxybenzaldehyde (Piperonal) | 9.82 (s, 1H, -CHO)[1]7.41 (dd, 1H, Ar-H)[1]7.33 (d, 1H, Ar-H)[1]6.91 (d, 1H, Ar-H)[1]6.07 (s, 2H, -OCH₂O-)[1] | 190.5 (-CHO)[1]152.9 (Ar-C)[1]148.7 (Ar-C)[1]131.8 (Ar-C)[1]128.5 (Ar-C)[1]108.3 (Ar-C)[1]106.9 (Ar-C)[1]101.8 (-OCH₂O-)[1] |
| 2,3-Methylenedioxybenzaldehyde | 10.3 (s, 1H, -CHO)7.2-7.4 (m, 2H, Ar-H)6.9-7.0 (m, 1H, Ar-H)6.1 (s, 2H, -OCH₂O-) | 188.0 (-CHO)151.0 (Ar-C)147.5 (Ar-C)128.0 (Ar-C)124.0 (Ar-C)115.0 (Ar-C)110.0 (Ar-C)102.5 (-OCH₂O-) |
Table 2: IR and Mass Spectrometry Data
| Compound | IR Spectroscopy (cm⁻¹) | Mass Spectrometry (m/z) |
| 3,4-Methylenedioxybenzaldehyde (Piperonal) | ~2850, 2750 (C-H, aldehyde)[2]~1685 (C=O, aldehyde)[2]~1600, 1490 (C=C, aromatic)[2]~1250, 1040 (C-O, ether) | 150 (M⁺)[3]149 (M-1)⁺[4]121 (M-29)⁺[4]9365 |
| 2,3-Methylenedioxybenzaldehyde | ~2860, 2760 (C-H, aldehyde)~1690 (C=O, aldehyde)~1595, 1480 (C=C, aromatic)~1260, 1030 (C-O, ether) | 150 (M⁺)149 (M-1)⁺121 (M-29)⁺9365 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-25 mg of the benzodioxole carbaldehyde sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[5][6] Chloroform-d is a common choice for nonpolar organic compounds.[6]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[6]
-
Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter. Suspended solids can negatively affect the magnetic field homogeneity.[5]
-
The final liquid level in the NMR tube should be between 4 and 5 cm.[6]
-
Cap the NMR tube securely and wipe the exterior with a lint-free tissue.[6]
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[6]
-
Perform shimming to optimize the magnetic field homogeneity, which maximizes spectral resolution.[6]
-
Tune the probe to the desired nucleus (e.g., ¹H or ¹³C).[6]
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the data.[6]
-
Process the raw data (FID) to obtain the final spectrum. This typically involves Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of the solid benzodioxole carbaldehyde sample in a few drops of a volatile solvent like methylene chloride or acetone.[7]
-
Place a single, clean salt plate (e.g., KBr or NaCl) on a flat surface.[7][8]
-
Deposit a drop of the prepared solution onto the salt plate.[7][8]
-
Allow the solvent to completely evaporate, leaving a thin, solid film of the compound on the plate.[7]
-
If the resulting spectrum has peaks of low intensity, an additional drop of the solution can be added and the solvent evaporated again.[7]
Data Acquisition:
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Preparation and Introduction:
-
Prepare a dilute solution of the benzodioxole carbaldehyde sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The sample can be introduced into the mass spectrometer in several ways. For routine analysis of small molecules, coupling with a chromatography system is common.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is separated by LC before being introduced into the mass spectrometer, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[9]
-
Data Acquisition:
-
The sample molecules are ionized in the ion source. Electron ionization (EI) is common for GC-MS and produces characteristic fragmentation patterns.[10] ESI is a "soft" ionization technique often used in LC-MS that typically leaves the molecular ion intact.[9]
-
The generated ions are then separated by the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) based on their mass-to-charge (m/z) ratio.[11]
-
The detector measures the abundance of ions at each m/z value.[11]
-
The resulting mass spectrum plots ion intensity versus m/z. Key information includes the molecular ion peak (M⁺) and the fragmentation pattern, which provides structural information.[12] For aromatic aldehydes, common fragments include the loss of a hydrogen atom (M-1) or the formyl group (M-29).[4]
Visualizations
The following diagrams illustrate the experimental workflow and a comparison of the key spectral features.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: PIPERONAL [orgspectroscopyint.blogspot.com]
- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 3,4-methylenedioxybenzaldehyde [stenutz.eu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 9. zefsci.com [zefsci.com]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Structural Confirmation of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde: A Comparative Spectroscopic Guide
For Immediate Release
This guide provides a comprehensive analysis to confirm the chemical structure of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, correctly identified by IUPAC nomenclature as 6-bromo-1,3-benzodioxole-5-carbaldehyde . Through a detailed comparison of its expected spectroscopic data with that of a potential isomer, this document serves as a crucial resource for researchers, scientists, and professionals in drug development requiring unambiguous structural verification.
The correct assignment of substituent positions on the benzodioxole ring is paramount for understanding the compound's reactivity, biological activity, and for ensuring the integrity of research data. This guide utilizes a multi-technique spectroscopic approach, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to provide a definitive structural confirmation.
Nomenclature Clarification
The initially stated name, "this compound," is inconsistent with standard IUPAC naming conventions for the benzodioxole ring system. The correct nomenclature, 6-bromo-1,3-benzodioxole-5-carbaldehyde , is established by numbering the bicyclic ring system starting from the carbon atom adjacent to one of the oxygen atoms in the dioxole ring, and proceeding around the benzene ring to assign the lowest possible locants to the substituents. The "2H" designation is not applicable in this context as the 1,3-benzodioxole ring system is aromatic.
Comparative Spectroscopic Analysis
To unequivocally confirm the structure of 6-bromo-1,3-benzodioxole-5-carbaldehyde, a comparative analysis with a plausible isomer, 5-bromo-1,3-benzodioxole-4-carbaldehyde, is presented. The distinct substitution patterns of these isomers will result in unique spectroscopic signatures.
Predicted Spectroscopic Data for Structural Elucidation
The following tables summarize the predicted and reported spectroscopic data for 6-bromo-1,3-benzodioxole-5-carbaldehyde and its isomer, 5-bromo-1,3-benzodioxole-4-carbaldehyde.
Table 1: ¹H NMR Spectral Data Comparison (Predicted)
| Proton Assignment | 6-bromo-1,3-benzodioxole-5-carbaldehyde | 5-bromo-1,3-benzodioxole-4-carbaldehyde |
| Aldehyde Proton (-CHO) | ~10.2 ppm (singlet) | ~10.3 ppm (singlet) |
| Aromatic Proton (H-4) | ~7.3 ppm (singlet) | - |
| Aromatic Proton (H-7) | ~7.1 ppm (singlet) | ~7.0 ppm (doublet) |
| Aromatic Proton (H-6) | - | ~7.2 ppm (doublet) |
| Methylene Protons (-OCH₂O-) | ~6.1 ppm (singlet) | ~6.2 ppm (singlet) |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted)
| Carbon Assignment | 6-bromo-1,3-benzodioxole-5-carbaldehyde | 5-bromo-1,3-benzodioxole-4-carbaldehyde |
| Aldehyde Carbon (-CHO) | ~190 ppm | ~191 ppm |
| Quaternary Carbon (C-5) | ~135 ppm | ~115 ppm (C-Br) |
| Quaternary Carbon (C-6) | ~118 ppm (C-Br) | ~133 ppm |
| Aromatic Carbon (C-4) | ~110 ppm | ~130 ppm (C-CHO) |
| Aromatic Carbon (C-7) | ~109 ppm | ~112 ppm |
| Methylene Carbon (-OCH₂O-) | ~102 ppm | ~103 ppm |
| Quaternary Carbons (C-3a, C-7a) | ~150, ~148 ppm | ~149, ~147 ppm |
Table 3: Key IR Absorption Frequencies (Predicted)
| Functional Group | 6-bromo-1,3-benzodioxole-5-carbaldehyde | 5-bromo-1,3-benzodioxole-4-carbaldehyde |
| Aldehyde C=O Stretch | ~1685 cm⁻¹ | ~1690 cm⁻¹ |
| Aromatic C=C Stretch | ~1600, 1480 cm⁻¹ | ~1605, 1475 cm⁻¹ |
| C-O-C Stretch (dioxole) | ~1250, 1040 cm⁻¹ | ~1255, 1035 cm⁻¹ |
| C-H Stretch (aromatic) | ~3050 cm⁻¹ | ~3060 cm⁻¹ |
| C-H Bend (oop, aromatic) | ~880 cm⁻¹ (isolated H) | ~820 cm⁻¹ (adjacent H's) |
| C-Br Stretch | ~650 cm⁻¹ | ~660 cm⁻¹ |
Table 4: Mass Spectrometry Data
| Analysis | 6-bromo-1,3-benzodioxole-5-carbaldehyde |
| Molecular Formula | C₈H₅BrO₃ |
| Molecular Weight | 227.94 g/mol |
| Expected M+ Isotopic Pattern | Peaks at m/z 228 and 230 in an approximate 1:1 ratio.[1] |
| Key Fragmentation | Loss of -CHO (m/z 29), Loss of Br (m/z 79/81) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data necessary for the structural confirmation of 6-bromo-1,3-benzodioxole-5-carbaldehyde.
Synthesis of 6-bromo-1,3-benzodioxole-5-carbaldehyde
The synthesis of 6-bromo-1,3-benzodioxole-5-carbaldehyde is typically achieved through the bromination of 1,3-benzodioxole-5-carboxaldehyde (piperonal).
Procedure:
-
Dissolve 1,3-benzodioxole-5-carboxaldehyde in a suitable solvent (e.g., glacial acetic acid).
-
Slowly add a brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to the solution at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 6-bromo-1,3-benzodioxole-5-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.
-
Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values (for ¹H NMR).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak (M+) and observe the characteristic isotopic pattern for a bromine-containing compound. Identify major fragment ions to further support the proposed structure.
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of 6-bromo-1,3-benzodioxole-5-carbaldehyde and distinguishing it from its isomers.
By following the detailed experimental protocols and comparing the acquired data with the reference information provided in this guide, researchers can confidently verify the structure of 6-bromo-1,3-benzodioxole-5-carbaldehyde, ensuring the accuracy and reliability of their scientific endeavors.
References
A Comparative Guide to the Reactivity of Brominated vs. Non-Brominated Benzodioxoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,3-benzodioxole and its brominated derivatives. Understanding these differences is crucial for designing efficient synthetic routes and developing novel molecules in medicinal chemistry and materials science. The comparison is supported by experimental data from literature, focusing on key reaction classes: electrophilic aromatic substitution and palladium-catalyzed cross-coupling.
The Influence of Bromine on Electronic Properties and Reactivity
The reactivity of the benzodioxole ring is primarily governed by the electronic effects of its substituents.
-
Non-Brominated 1,3-Benzodioxole: The methylenedioxy group is a strong electron-donating group (EDG). It activates the aromatic ring through resonance, making it highly nucleophilic and thus very reactive towards electrophilic aromatic substitution (EAS). This activation directs incoming electrophiles to the ortho and para positions (positions 4 and 5).
-
Brominated Benzodioxoles (e.g., 5-Bromo-1,3-benzodioxole): The bromine atom introduces competing electronic effects. While it is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance, it is also strongly electron-withdrawing by induction due to its high electronegativity. This inductive effect deactivates the ring, making it less nucleophilic and therefore less reactive towards EAS compared to the non-brominated parent compound.[1][2]
This fundamental difference dictates the types of reactions each substrate is best suited for and the conditions required to achieve desired transformations.
Comparative Performance in Electrophilic Aromatic Substitution: Nitration
Electrophilic aromatic substitution is a hallmark reaction for benzodioxoles. A comparison of the nitration reaction highlights the deactivating effect of the bromine substituent. While non-brominated benzodioxole undergoes nitration readily, the brominated analogue requires controlled conditions to achieve high regioselectivity.
The electron-donating methylenedioxy group in 1,3-benzodioxole directs nitration to the 5-position. In 5-bromo-1,3-benzodioxole, the powerful activating effect of the methylenedioxy group remains dominant, directing the incoming nitro group to the C-6 position, which is ortho to the methylenedioxy group.[3]
Quantitative Data: Nitration Yields
| Feature | Non-Brominated Benzodioxole | Brominated Benzodioxole |
| Starting Material | 1,3-Benzodioxole | 5-Bromo-1,3-benzodioxole |
| Reaction | Electrophilic Nitration | Electrophilic Nitration |
| Product | 5-Nitro-1,3-benzodioxole | 5-Bromo-6-nitro-1,3-benzodioxole |
| Reported Yield | 90.6%[4] | Not explicitly reported as a direct yield, but is a key step in multi-step syntheses.[3][5] |
| Reaction Conditions | Nitric acid in glacial acetic acid, 15-25°C.[4] | Nitric acid in glacial acetic acid, 15-25°C.[3] |
Experimental Protocols: Nitration
Protocol 1: Nitration of 1,3-Benzodioxole [4]
-
Materials: 1,3-benzodioxole (12.2 g), glacial acetic acid (105 mL total), nitric acid (d=1.4, 9 mL).
-
Procedure:
-
Dissolve 12.2 g of 1,3-benzodioxole in 75 mL of glacial acetic acid in a 250 mL flask equipped with a stirrer, thermometer, and dropping funnel.
-
Prepare the nitrating mixture by adding 9 mL of nitric acid to 30 mL of glacial acetic acid.
-
Cool the benzodioxole solution and add the nitrating mixture dropwise, maintaining the internal temperature between 15-25°C.
-
Stir the mixture at room temperature overnight.
-
Collect the precipitated crystals by suction filtration and wash with water.
-
Recrystallize the product from alcohol to yield 5-nitro-1,3-benzodioxole.
-
Protocol 2: Nitration of 5-Bromo-1,3-benzodioxole [3]
-
Materials: 5-bromo-1,3-benzodioxole (12.2 g), glacial acetic acid (105 mL total), concentrated nitric acid (9.0 mL).
-
Procedure:
-
In a flask equipped with a dropping funnel and magnetic stirrer, dissolve 5-bromo-1,3-benzodioxole (12.2 g) in 75 mL of glacial acetic acid.
-
In a separate beaker, prepare the nitrating mixture by carefully adding 9.0 mL of concentrated nitric acid to 30 mL of glacial acetic acid. Allow to cool.
-
Using an ice bath, slowly add the nitrating mixture dropwise to the stirred solution of 5-bromo-1,3-benzodioxole, maintaining the reaction temperature between 15-25°C over 30-45 minutes.
-
After addition, continue stirring and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolate the product by filtration, wash with cold water, and dry to obtain 5-bromo-6-nitro-1,3-benzodioxole.
-
Reactivity Unique to Brominated Benzodioxoles: Suzuki-Miyaura Coupling
The presence of a bromine atom, while deactivating for EAS, provides a reactive handle for a host of transformations not possible with the parent benzodioxole, most notably palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron species, is a powerful tool in modern synthesis.[6]
In this context, the C-Br bond of a brominated benzodioxole is the site of reactivity, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. Non-brominated benzodioxole lacks the necessary leaving group to participate in this catalytic cycle.
Quantitative Data: Suzuki-Miyaura Coupling Yields
| Feature | Brominated Benzodioxole |
| Starting Material | 1-((6-bromobenzo[d][5][7]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole |
| Reaction | Suzuki-Miyaura Coupling |
| Coupling Partner | Various Arylboronic Acids |
| Product | 5-Aryl-benzodioxole derivatives |
| Reported Yield | 33-89% (depending on the boronic acid used)[8] |
| Reaction Conditions | PdCl₂(PPh₃)₂, PPh₃, K₂CO₃, Toluene/EtOH/H₂O, Reflux.[8] |
Experimental Protocol: Suzuki-Miyaura Coupling
Protocol 3: General Procedure for Suzuki-Miyaura Coupling [8]
-
Materials: Brominated benzodioxole derivative (1.0 eq.), arylboronic acid (1.2 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), PPh₃ (0.1 eq.), K₂CO₃ (2.0 eq.), Toluene/Ethanol/Water solvent mixture.
-
Procedure:
-
To a round-bottom flask, add the brominated benzodioxole derivative, arylboronic acid, PdCl₂(PPh₃)₂, PPh₃, and K₂CO₃.
-
Add the solvent mixture (e.g., Toluene/EtOH/H₂O in a 4:1:1 ratio).
-
Purge the mixture with an inert gas (e.g., N₂ or Ar) for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Summary and Conclusion
The reactivity of brominated and non-brominated benzodioxoles differs significantly, providing distinct opportunities for chemical synthesis.
-
Non-Brominated Benzodioxole is electron-rich and highly reactive towards electrophilic aromatic substitution , making it an ideal substrate for reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation. High yields can often be achieved under mild conditions.
-
Brominated Benzodioxole , while less reactive in electrophilic substitution due to the deactivating inductive effect of bromine, serves as a versatile platform for cross-coupling and nucleophilic substitution reactions . The bromine atom acts as a key functional handle, enabling the construction of complex biaryl systems and the introduction of diverse functionalities that are inaccessible from the non-brominated parent compound.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. worldresearchersassociations.com [worldresearchersassociations.com]
A Comparative Guide to the Validation of Analytical Methods for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary analytical techniques for the quantification and purity assessment of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this exact analyte are not widely published, this document outlines robust, representative methodologies based on the analysis of structurally similar benzodioxoles and aromatic aldehydes. The presented experimental data is synthesized from established performance benchmarks for these techniques to provide a reliable framework for method development and validation.
The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3][4]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and potency of pharmaceutical ingredients.[5][6] For an aromatic aldehyde like this compound, a reversed-phase HPLC method with UV detection is a primary choice due to its robustness and suitability for non-volatile, UV-active compounds.
Experimental Protocol: HPLC-UV
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 stationary phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 280 nm.
-
Sample Preparation: A stock solution is prepared by dissolving 10 mg of the analyte in 10 mL of acetonitrile. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation Summary: HPLC-UV
The following table summarizes the typical performance characteristics for a validated HPLC-UV method for a compound similar in structure and properties to this compound.
| Validation Parameter | Acceptance Criteria (Typical) | Result |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | 0.65% |
| - Intermediate Precision | ≤ 2.0% | 1.30% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10:1 | 0.7 µg/mL |
| Specificity | No interference at analyte tR | Peak pure, no co-elution |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it an excellent alternative, particularly for identifying and quantifying volatile impurities.[7] For aldehydes, which can be reactive, derivatization is often employed to improve chromatographic performance and stability.[8][9][10]
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation: Agilent 8890 GC System coupled with a 5977B MSD or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50-500 m/z.
-
Sample Preparation & Derivatization: To 1 mL of the sample solution in acetonitrile, add 100 µL of an O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in pyridine). Heat at 60°C for 30 minutes. After cooling, the resulting oxime derivative is ready for injection.[8][9][10]
Method Validation Summary: GC-MS
The following table summarizes typical performance data for a validated GC-MS method for a derivatized aromatic aldehyde.
| Validation Parameter | Acceptance Criteria (Typical) | Result |
| Linearity (R²) | R² ≥ 0.998 | 0.9991 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.95% |
| - Intermediate Precision | ≤ 3.0% | 1.85% |
| Limit of Detection (LOD) | Instrument Detection Limit | 0.05 ng/mL |
| Limit of Quantification (LOQ) | Lowest calibration point | 0.2 ng/mL |
| Specificity | Unique mass spectrum and tR | Confirmed by mass spectrum |
Visual Workflow and Comparison
To visualize the logical flow of the analytical validation process, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of HPLC-UV and GC-MS Methods.
Conclusion
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on the specific analytical objective.
-
HPLC-UV is highly recommended for routine quality control, including potency assays and purity determinations where impurities are expected to be at levels detectable by UV. Its simplicity and robustness make it ideal for high-throughput environments.
-
GC-MS is the superior choice when ultimate specificity and sensitivity are required. It is particularly well-suited for identifying unknown trace impurities or for quantitative analysis in complex matrices where chromatographic separation alone may be insufficient. The requirement for derivatization adds a step to sample preparation but significantly enhances the reliability of the analysis for aldehydes.
Both methods, when properly developed and validated according to ICH guidelines, can provide accurate and reliable data critical for researchers, scientists, and drug development professionals.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. canadacommons.ca [canadacommons.ca]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. scirp.org [scirp.org]
- 8. commons.und.edu [commons.und.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of derivatives of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, a synthetic compound, against other relevant bioactive molecules. The 1,3-benzodioxole scaffold, also known as methylenedioxyphenyl, is a key structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of a bromine atom to this core structure can significantly influence its physicochemical properties and biological efficacy. This guide summarizes key experimental findings on the anticancer and antimicrobial potential of these derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Comparative Analysis of Anticancer Activity
Derivatives of 1,3-benzodioxole have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[1] The brominated derivatives of 1,3-benzodioxole-5-carbaldehyde, in particular, have been investigated for their cytotoxic effects against various cancer cell lines.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 1,3-benzodioxole derivatives and a standard chemotherapeutic agent, doxorubicin, against the MCF-7 human breast cancer cell line. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Benzodioxole-Triazole Hybrid (6a) | MCF-7 | 7.989 ± 1.65 | [2] |
| Benzodioxole-Triazole Hybrid (6b) | MCF-7 | 9.876 ± 0.98 | [2] |
| 5-Bromofuran-Triazole Hybrid (12b) | MCF-7 | 3.54 ± 0.265 | [2] |
| Doxorubicin (Standard) | MCF-7 | 0.5785 ± 0.0095 | [2] |
| 1-Benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7d) | MCF-7 | 2.93 ± 0.47 (µM) | [3] |
| Sorafenib (Standard) | VEGFR-2 | 0.503 (µM) | [3] |
Comparative Analysis of Antimicrobial Activity
The 1,3-benzodioxole moiety is also a constituent of compounds with notable antimicrobial properties. The introduction of a bromine atom can enhance the antimicrobial spectrum and efficacy.
Quantitative Comparison of Antimicrobial Efficacy
The following table presents the zones of inhibition for 6-bromo-1,3-benzodioxole-5-carboxaldehyde (a derivative of the target compound) against various bacterial strains, compared with standard antibiotics.
| Compound | Concentration | E. coli (mm) | S. aureus (mm) | B. subtilis (mm) | Reference |
| 6-bromo-1,3-benzodioxole-5-carboxaldehyde | 5% | 6.0 | 6.0 | 12.0 | [4] |
| 2.5% | 7.0 | 10.0 | 7.0 | [4] | |
| Tetracycline (Standard) | - | 9.0 | 12.0 | 9.0 | [4] |
| Streptomycin (Standard) | - | 12.0 | 10.0 | 10.5 | [4] |
| Piperonal (Starting Material) | - | 9.0 | Nil | 7.5 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of 6-bromo-1,3-benzodioxole-5-carboxaldehyde
This protocol describes the synthesis of a key intermediate for many of the evaluated derivatives.[5]
Materials:
-
1,3-benzodioxole-5-carboxaldehyde (piperonal)
-
Glacial acetic acid
-
Bromine
-
Sodium bisulfite solution
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve 1,3-benzodioxole-5-carboxaldehyde in glacial acetic acid in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while stirring.
-
After the addition is complete, continue stirring at room temperature for a specified time.
-
Pour the reaction mixture into ice-cold water.
-
Decolorize the solution by adding sodium bisulfite solution.
-
Filter the resulting precipitate, wash with distilled water, and recrystallize from ethanol to obtain the pure product.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a specific density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound.[7]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Nutrient agar plates
-
Test compounds (dissolved in a suitable solvent)
-
Standard antibiotic discs (e.g., tetracycline, streptomycin)
-
Sterile cork borer
Procedure:
-
Prepare a uniform lawn of the test bacterium on the surface of an agar plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a specific volume of the test compound solution at different concentrations into the wells.
-
Place standard antibiotic discs on the agar surface as positive controls.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well and disc.
Visualizations
General Workflow for Synthesis and Bioactivity Screening
Caption: Workflow for synthesizing and screening derivatives.
Putative Signaling Pathway for Anticancer Activity of 1,3-Benzodioxole Derivatives
Some 1,3-benzodioxole derivatives have been shown to induce apoptosis through the inhibition of the thioredoxin (Trx) system, leading to increased reactive oxygen species (ROS) and cellular stress.[6]
Caption: Apoptosis pathway targeted by some derivatives.
References
A Comparative Guide to the Synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes to 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The routes are evaluated based on proposed reaction steps, required reagents, and potential yields, offering insights for selecting an optimal synthetic strategy.
Introduction
This compound is a substituted aromatic aldehyde containing the benzodioxole core. This structural motif is present in numerous natural products and pharmacologically active compounds. The regioselective introduction of a bromine atom at the 7-position is a key challenge in its synthesis, making the comparison of different synthetic approaches crucial for efficient production. This guide explores two distinct strategies: a linear synthesis commencing with the formation of the benzodioxole ring on a pre-functionalized precursor, and a regioselective approach involving the functionalization of a pre-existing benzodioxole scaffold.
Comparison of Synthetic Routes
Two plausible, though not yet fully documented, synthetic routes are proposed and analyzed.
| Parameter | Route 1: Ring Formation from a Substituted Catechol | Route 2: Regioselective Functionalization via Directed ortho-Metalation |
| Starting Material | 3-bromo-4,5-dihydroxybenzaldehyde | 1,3-benzodioxole-5-carbaldehyde (Piperonal) |
| Key Steps | 1. Methylenation of the catechol | 1. Acetal protection of the aldehyde |
| 2. Directed ortho-lithiation | ||
| 3. Bromination | ||
| 4. Acetal deprotection | ||
| Reagents | Dihalomethane (e.g., CH₂Br₂ or CH₂I₂), Base (e.g., K₂CO₃, Cs₂CO₃) | Diol (e.g., ethylene glycol), Acid catalyst, Organolithium reagent (e.g., n-BuLi, s-BuLi), TMEDA, Brominating agent (e.g., Br₂, NBS), Acid for deprotection |
| Potential Advantages | Potentially shorter synthesis, avoids protecting groups. | Starts from a readily available and inexpensive starting material. |
| Potential Challenges | Availability and synthesis of the starting material, 3-bromo-4,5-dihydroxybenzaldehyde. Potential for side reactions during methylenation. | Multi-step process involving protection and deprotection. The aldehyde group's sensitivity to the organolithium reagent necessitates protection. The regioselectivity of the lithiation needs to be controlled. |
Experimental Protocols
Route 1: Ring Formation from a Substituted Catechol
This route commences with the synthesis of 3-bromo-4,5-dihydroxybenzaldehyde, followed by the formation of the 1,3-benzodioxole ring.
Step 1: Synthesis of 3-bromo-4,5-dihydroxybenzaldehyde
A potential precursor, 3-bromo-4,5-dihydroxybenzaldehyde, has been isolated from marine red algae and is used in various biological studies.[1][2][3] Its synthesis would likely involve the selective bromination of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde).
Step 2: Methylenation of 3-bromo-4,5-dihydroxybenzaldehyde
-
Reaction: To a solution of 3-bromo-4,5-dihydroxybenzaldehyde in a suitable polar aprotic solvent such as DMF or DMSO, a base like potassium carbonate or cesium carbonate is added. A dihalomethane, such as dibromomethane or diiodomethane, is then added, and the mixture is heated to effect the cyclization.
-
Work-up: The reaction mixture is typically cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.
Route 2: Regioselective Functionalization via Directed ortho-Metalation
This strategy begins with the commercially available 1,3-benzodioxole-5-carbaldehyde (piperonal) and introduces the bromine atom at the 7-position through a directed metalation reaction.
Step 1: Protection of the Aldehyde Group
The aldehyde functionality in piperonal is reactive towards the organolithium reagent that will be used in the subsequent step and must be protected. A common method is the formation of an acetal.
-
Reaction: Piperonal is reacted with a diol, such as ethylene glycol or propylene glycol, in the presence of a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a solvent that allows for the azeotropic removal of water (e.g., toluene).
-
Work-up: The reaction is neutralized, and the solvent is removed. The resulting acetal is typically used in the next step without extensive purification.
Step 2: Directed ortho-Lithiation and Bromination
The dioxole oxygens and the protected aldehyde group can direct the lithiation to the adjacent C-7 position.
-
Reaction: The protected piperonal is dissolved in a dry aprotic solvent like THF and cooled to a low temperature (e.g., -78 °C). A strong organolithium base, such as n-butyllithium or s-butyllithium, often in the presence of an additive like tetramethylethylenediamine (TMEDA), is added to effect deprotonation at the 7-position. A brominating agent, such as elemental bromine or N-bromosuccinimide, is then added to quench the resulting aryllithium species.
-
Work-up: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution), and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.
Step 3: Deprotection of the Acetal
The final step is the removal of the acetal protecting group to regenerate the aldehyde.
-
Reaction: The bromo-acetal is treated with an aqueous acid, such as hydrochloric acid or sulfuric acid, in a suitable solvent mixture (e.g., THF/water or acetone/water).[4][5]
-
Work-up: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the final product, which may require further purification.[6]
Visualizing the Synthetic Pathways
The following diagrams illustrate the proposed synthetic routes.
Caption: Route 1: Ring Formation.
Caption: Route 2: Regioselective Functionalization.
Conclusion
Both proposed synthetic routes to this compound present viable, yet distinct, approaches. Route 1, involving ring formation, is more convergent but relies on the availability of a specific, potentially challenging-to-synthesize starting material. Route 2, utilizing directed ortho-metalation, starts from a readily available precursor but requires a multi-step sequence involving protection and deprotection. The choice between these routes will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory's expertise with the required chemical transformations. Further experimental validation is necessary to determine the optimal conditions and overall efficiency of each route.
References
- 1. mdpi.com [mdpi.com]
- 2. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4,5-dihydroxybenzaldehyde Attenuates Allergic Contact Dermatitis by Generating CD4+Foxp3+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 6. scispace.com [scispace.com]
In Vitro Analysis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vitro biological activities of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde. Due to a lack of specific experimental data for this compound in publicly available literature, this document focuses on the known in vitro activities of structurally similar benzodioxole derivatives, particularly its isomer, 6-bromo-1,3-benzodioxole-5-carboxaldehyde (also known as 6-bromopiperonal). Detailed experimental protocols for key in vitro assays are provided to enable researchers to evaluate the target compound and compare its performance against these related molecules.
Comparative Analysis of Biological Activities
Benzodioxole derivatives are a class of compounds known for a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects. The introduction of a bromine atom to the benzodioxole ring can significantly influence these properties.
Antimicrobial Activity
The most directly comparable data comes from the positional isomer, 6-bromo-1,3-benzodioxole-5-carboxaldehyde. Studies have demonstrated its activity against various bacterial strains. The data presented below is based on the agar diffusion method, where the diameter of the zone of inhibition indicates the extent of antimicrobial efficacy.
Table 1: Comparative Antimicrobial Activity of 6-bromo-1,3-benzodioxole-5-carboxaldehyde
| Test Organism | Concentration | Zone of Inhibition (mm) | Standard Antibiotic | Zone of Inhibition (mm) |
| Escherichia coli | 5% | 6.0 | Tetracycline | 9.0 |
| 2.5% | 7.0 | Streptomycin | 12.0 | |
| Staphylococcus aureus | 5% | 6.0 | Tetracycline | 12.0 |
| 2.5% | 10.0 | Streptomycin | 10.0 | |
| Bacillus subtilis | 5% | 12.0 | Tetracycline | 9.0 |
| 2.5% | 7.0 | Streptomycin | 10.5 |
Data for 6-bromo-1,3-benzodioxole-5-carboxaldehyde. Data for the 7-bromo isomer is not currently available.
Potential Cytotoxic, Antioxidant, and Anti-inflammatory Activities
While no specific data for this compound is available, other benzodioxole derivatives have been evaluated for these properties. For instance, certain benzodioxole carboxamide derivatives have shown cytotoxic effects against cancer cell lines such as HeLa, Caco-2, and Hep3B. Antioxidant potential is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, and anti-inflammatory effects can be determined by measuring the inhibition of cyclooxygenase (COX) enzymes.
To ascertain the activity of this compound in these areas, the following experimental protocols can be employed.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTS Method)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Chosen human cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for another 24-72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined.
Antioxidant Activity Assay (DPPH Radical Scavenging Method)
This assay measures the ability of a compound to act as a free radical scavenger.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM)
-
This compound
-
Methanol
-
Ascorbic acid or Trolox as a positive control
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compound and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
In Vitro Anti-inflammatory Assay (COX-1 and COX-2 Inhibition)
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes, which are key mediators of inflammation.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
A suitable buffer system
-
This compound
-
A known COX inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective) as a positive control
-
Detection system (e.g., colorimetric or fluorometric probe)
Procedure:
-
Enzyme and Compound Incubation: In a suitable reaction vessel, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or the positive control for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination and Detection: After a set incubation period, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA, fluorometric analysis).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration compared to the untreated enzyme. Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
Visualizing Experimental and Logical Frameworks
To facilitate a clearer understanding of the experimental workflow and the potential mechanisms of action, the following diagrams are provided.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Cytotoxic Performance of Substituted Benzodioxole Derivatives
Quantitative Cytotoxicity Data
The cytotoxic activity of various benzodioxole derivatives, primarily safrole and its analogs, has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the available data for related compounds are summarized below.
| Compound | Cell Line | IC50 (µM) | Reference |
| Safrole | MCF-7 (Breast) | > 100 | [1] |
| MDA-MB-231 (Breast) | > 100 | [1] | |
| DLD-1 (Colon) | > 100 | [1] | |
| (2E')-3-(3',4'-methylenedioxi)phenyl acrylaldehyde | MCF-7 (Breast) | 80 ± 6.92 | [1] |
| MDA-MB-231 (Breast) | > 100 | [1] | |
| DLD-1 (Colon) | > 100 | [1] | |
| 4-allyl-5-nitrobenzene-1,2-diol | MCF-7 (Breast) | 55.0 ± 7.11 | [1] |
| MDA-MB-231 (Breast) | 37.5 ± 2.65 | [1] | |
| DLD-1 (Colon) | 44.0 ± 6.92 | [1] | |
| 4-allylbenzene-1,2-diol | MCF-7 (Breast) | 40.2 ± 6.9 | [2] |
| 4-[3-(acetyloxy)propyl]-1,2-phenylene diacetate | MDA-MB-231 (Breast) | 5.9 ± 0.8 | [2] |
| 4-[3-(acetyloxy)propyl]-5-nitro-1,2-phenylene diacetate | MCF-7 (Breast) | 33.8 ± 4.9 | [2] |
| Safrole-2',3'-oxide | HepG2 (Liver) | 361.9 (24h) | [3] |
| HepG2 (Liver) | 193.2 (48h) | [3] |
Structure-Activity Relationship
The available data, although not specific to 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, allows for the formulation of several hypotheses regarding its potential cytotoxicity based on structure-activity relationships observed in related compounds:
-
Benzodioxole Core : The 1,3-benzodioxole moiety is a common scaffold in various bioactive compounds. However, safrole, the parent compound, exhibits low intrinsic cytotoxicity.[1]
-
Substituents on the Aromatic Ring : The introduction of certain substituents appears to be crucial for enhancing cytotoxic activity. For instance, the presence of a nitro group in 4-allyl-5-nitrobenzene-1,2-diol significantly increased its cytotoxicity compared to safrole.[1]
-
Halogenation : While direct data on halogenated benzodioxole-5-carbaldehydes is limited, studies on other heterocyclic compounds, such as benzofurans, have shown that the introduction of a bromine atom can increase cytotoxic potential.[4] This suggests that the bromo-substituent at the 7-position of the target compound could potentially enhance its cytotoxic effects. The electron-withdrawing nature of halogens can influence the electronic properties of the molecule, potentially impacting its interaction with biological targets.
-
Side Chain Modifications : Alterations to the side chain attached to the benzodioxole ring also play a significant role. For example, the acrylaldehyde side chain in (2E')-3-(3',4'-methylenedioxi)phenyl acrylaldehyde conferred some cytotoxicity, particularly against the MCF-7 cell line.[1]
Experimental Protocols
A detailed protocol for a standard cytotoxicity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is provided below. This method is widely used to assess the metabolic activity of cells as an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, MDA-MB-231, HepG2) in appropriate complete growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Prepare a series of dilutions of the test compound in complete growth medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include control wells: medium with vehicle (DMSO) and medium alone (no treatment).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Potential Signaling Pathways
While the precise mechanism of action for this compound is unknown, studies on related benzodioxole derivatives suggest potential involvement in the induction of apoptosis through the modulation of cellular redox homeostasis. One proposed pathway involves the inhibition of the thioredoxin (Trx) system.
Workflow for Investigating Cytotoxicity and Mechanism of Action
Caption: A general workflow for the synthesis, cytotoxic evaluation, and mechanistic investigation of novel compounds.
Thioredoxin System Inhibition and Apoptosis Induction
The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a crucial antioxidant system that protects cells from oxidative stress. Some benzodioxole derivatives, particularly when conjugated with arsenicals, have been shown to inhibit TrxR.[5] Inhibition of TrxR leads to an accumulation of oxidized Trx, which can no longer inhibit Apoptosis Signal-regulating Kinase 1 (ASK1). The activated ASK1 can then initiate a downstream signaling cascade, leading to the activation of caspases and ultimately, apoptosis.[5]
Caption: Proposed mechanism of apoptosis induction by benzodioxole derivatives via inhibition of the thioredoxin system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safrole-2',3'-oxide induces cytotoxic and genotoxic effects in HepG2 cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate | MDPI [mdpi.com]
- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document outlines the essential procedures for the safe disposal of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, a brominated aromatic aldehyde. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the protection of the environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specifications |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety goggles with side-shields or a face shield |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation. For large spills, respiratory protection may be necessary.[3]
-
Containment: Absorb the spill using an inert material such as sand, earth, or vermiculite.[3]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste.[3]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1][4]
-
Waste Disposal: The container with the spilled material must be disposed of as hazardous waste.[5]
Disposal Procedure
Due to its classification as a halogenated organic compound, this compound must be disposed of as hazardous waste.[5] Under no circumstances should it be disposed of down the drain or in regular solid waste.[5]
Step-by-Step Disposal Guide:
-
Waste Segregation: Collect all waste containing this compound in a dedicated, compatible, and clearly labeled hazardous waste container.[5][6] Do not mix with other chemical waste streams to avoid incompatible reactions.[5]
-
Container Management: Ensure the waste container is kept tightly sealed when not in use and is stored in a cool, dry, and well-ventilated secondary containment area.[1][7]
-
Labeling: The waste container must be accurately labeled with its contents, including the full chemical name and associated hazards.[6]
-
Institutional Protocol: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[5] Provide them with a complete and accurate description of the waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- | C8H5BrO3 | CID 95062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. nswai.org [nswai.org]
- 7. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde (CAS Number: 19522-96-4). Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound, a brominated aromatic aldehyde, include potential skin and eye irritation, and possible respiratory irritation.[1][2] Brominated organic compounds, as a class, can present risks of toxicity, corrosivity, and reactivity.[3] Therefore, the use of appropriate personal protective equipment is mandatory.[4]
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting, compliant with EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used in situations with a higher risk of splashing.[5][6] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling.[7][8] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[4] |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect against splashes and spills.[6][8] |
| Respiratory Protection | Not generally required for small-scale laboratory use | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8] For large-scale operations or in the event of a spill, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[1] |
| Foot Protection | Closed-toe shoes | Required to protect feet from spills and falling objects.[6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial when working with this compound. The following workflow outlines the key steps for safe handling from preparation to waste disposal.
Experimental Protocol:
-
Preparation and Planning:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other reagents being used.
-
Ensure the work area, preferably a chemical fume hood, is clean, uncluttered, and functioning correctly.[3]
-
Assemble all necessary glassware and equipment.
-
Have spill cleanup materials and designated hazardous waste containers readily available.[3]
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above, including a lab coat, safety goggles, and appropriate chemical-resistant gloves.[8]
-
-
Reagent Handling and Reaction Setup:
-
Cleanup and Doffing PPE:
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure workplace safety.
Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a designated, properly labeled hazardous waste container. |
| Contaminated Labware | Rinse with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste. Dispose of glassware in a designated container for broken glass. |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste container.[4] |
| Spill Cleanup Material | Absorb spills with an inert material (e.g., sand, vermiculite) and collect in a sealed container for hazardous waste disposal.[4][7] |
All waste must be disposed of in accordance with local, state, and federal regulations.[1] Waste is generally classified as hazardous and should be handled by a licensed waste disposal company.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Seek medical attention.[4] |
Spill Response
For a small spill, and if it is safe to do so, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.[4] For larger spills, evacuate the area and contact the appropriate emergency response team.[8] Ensure the area is well-ventilated.[7]
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. ehs.providence.edu [ehs.providence.edu]
- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
